17-Chloro-7-heptadecyne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
56554-75-7 |
|---|---|
Molecular Formula |
C17H31Cl |
Molecular Weight |
270.9 g/mol |
IUPAC Name |
17-chloroheptadec-7-yne |
InChI |
InChI=1S/C17H31Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-6,9-17H2,1H3 |
InChI Key |
AYGAMBJIBKHEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCCCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
17-Chloro-7-heptadecyne: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Chloro-7-heptadecyne is a long-chain chloroalkyne whose specific biological and chemical properties are not extensively documented in publicly available scientific literature. This technical guide synthesizes the limited available data on this compound and provides a framework for its potential synthesis and characterization based on related molecules. Due to the scarcity of specific experimental data, this document also discusses the general characteristics of chlorinated hydrocarbons and alkynes to offer context for potential research and development.
Chemical Properties
Available data for this compound is sparse. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| CAS Number | 56554-75-7 | [1] |
| Molecular Formula | C₁₇H₃₁Cl | Chemical Database |
| Molecular Weight | 270.88 g/mol | Chemical Database |
| Boiling Point | 121-122 °C at 2.8 Torr | [2] |
| Density | 0.8865 g/cm³ at 25 °C | [2] |
Synthesis
A potential synthetic route for this compound involves the coupling of an organometallic derivative of 1-octyne with a long-chain chlorinated electrophile. One suggested, though not fully detailed, method is the reaction of lithium 1-octyn-1-yl with 1-chloro-9-iodononane.
Hypothetical Experimental Protocol: Synthesis of this compound
Materials:
-
1-Octyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Chloro-9-iodononane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Formation of Lithium Acetylide: Dissolve 1-octyne in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a stoichiometric amount of n-butyllithium dropwise while maintaining the temperature. Allow the mixture to stir for 1-2 hours to ensure complete formation of lithium 1-octyn-1-yl.
-
Alkylation: To the solution of the lithium acetylide, add a solution of 1-chloro-9-iodononane in anhydrous THF dropwise at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization: The purified product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify the characteristic alkyne C≡C stretch.
Below is a logical workflow for the proposed synthesis and characterization.
Potential Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity of this compound. However, the presence of both a long alkyl chain and a chloroalkyne moiety suggests potential areas for investigation.
Long-chain hydrocarbons can interact with cell membranes and lipophilic proteins. The alkyne group is a reactive functional group that can participate in various chemical reactions within a biological system. Chlorinated hydrocarbons exhibit a wide range of biological effects, from toxicity to therapeutic potential.
Given these general properties, hypothetical signaling pathways that could be investigated include:
-
Membrane Disruption: The lipophilic nature of the C17 chain could lead to insertion into and disruption of cellular membranes, affecting membrane fluidity and the function of membrane-bound proteins.
-
Enzyme Inhibition: The electrophilic nature of the chloroalkyne could potentially lead to covalent modification and inhibition of enzymes with nucleophilic residues in their active sites.
-
Interaction with Nuclear Receptors: Some long-chain fatty acids and their derivatives are known to be ligands for nuclear receptors. It would be pertinent to investigate if this compound can modulate the activity of receptors such as PPARs or LXRs.
The following diagram illustrates a hypothetical experimental workflow to screen for biological activity.
Conclusion
This compound is a chemical entity for which there is a significant lack of published data. This guide provides the available chemical properties and outlines a potential synthetic and characterization strategy. Furthermore, it proposes hypothetical avenues for the investigation of its biological activity based on the general properties of related chemical classes. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.
References
Unveiling 17-Chloro-7-heptadecyne: A Technical Overview of a Novel Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Chloro-7-heptadecyne (CAS Number: 56554-75-7) is an organochloride compound with the chemical formula C17H31Cl and a molecular weight of 270.88 g/mol . While dedicated in-depth research on this specific molecule is limited, emerging studies have identified it as a naturally occurring compound in certain plant species. This technical guide synthesizes the currently available information on this compound, focusing on its physicochemical properties, natural sources, and nascent evidence of its biological activity. The content herein is intended to provide a foundational understanding for researchers and professionals in drug discovery and development who may be interested in exploring the potential of this and related compounds.
Physicochemical Properties
Based on available data, the fundamental physicochemical properties of this compound have been characterized. This information is crucial for any experimental design involving its extraction, purification, or formulation.
| Property | Value | Reference |
| CAS Number | 56554-75-7 | |
| Molecular Formula | C17H31Cl | |
| Molecular Weight | 270.88 g/mol | |
| Boiling Point | 121-122 °C at 2.8 Torr | |
| Density | 0.8865 g/cm³ at 25 °C |
Natural Occurrence and Identification
This compound has been identified as a constituent in the extracts of several plant species, suggesting it is a product of natural biosynthesis. The primary method for its detection in these studies has been Gas Chromatography-Mass Spectrometry (GC-MS).
Identification in Melanthera scandens
A study focused on the chemical constituents of the methanol extract of Melanthera scandens leaves identified this compound as one of the bioactive compounds present. The n-hexane fraction of the methanol extract was analyzed using GC-MS to determine its volatile constituents.
Identification in Melia azadirachta (Neem)
In a study investigating the antiviral properties of medicinal plants, this compound was detected in the methanolic extracts of Melia azadirachta. The compound was identified through GC-MS analysis and was noted as a predominant substance in the extract.[1]
Potential Biological Activity: Antiviral Effects
Preliminary research suggests that this compound may possess antiviral properties. A study evaluating the efficacy of plant extracts against the Dengue virus identified this compound as a potential contributor to the observed antiviral action.
Activity Against Dengue Virus
In the aforementioned study, extracts of Melia azadirachta containing this compound were tested for their ability to inhibit Dengue virus-1 replication in a Vero cell line. The presence of this compound, along with others, was correlated with the antiviral activity of the extract. However, it is important to note that this study did not isolate this compound to test its antiviral effects in a purified form. Therefore, the observed activity could be due to this compound, or a synergistic effect of multiple compounds within the extract.
Experimental Methodologies
While detailed experimental protocols specifically for the synthesis or isolation of this compound are not available in the reviewed literature, the general methodologies used for its identification in natural sources are outlined below.
General Extraction and Fractionation from Plant Material
-
Drying and Pulverization : The plant material (e.g., leaves) is first air-dried and then ground into a fine powder.
-
Solvent Extraction : The powdered material is subjected to extraction with a suitable solvent, such as methanol, often through methods like steeping or Soxhlet extraction.
-
Fractionation : The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties. This compound has been identified in the n-hexane fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation : The fraction of interest is concentrated and may be derivatized if necessary.
-
Injection : A small volume of the sample is injected into the GC system.
-
Separation : The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification : As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for compound identification. In the case of this compound, a peak with a specific retention time and mass spectrum corresponding to its structure is observed.[1]
Logical Workflow for Identification of this compound from Natural Sources
Caption: Workflow for the extraction and identification of this compound.
Future Directions and Conclusion
The current body of knowledge on this compound is in its infancy. While its presence in natural sources and a potential link to antiviral activity are intriguing, significant research is required to fully elucidate its therapeutic potential. Future research should focus on:
-
Total Synthesis : Developing a reliable method for the chemical synthesis of this compound to enable further biological testing without reliance on extraction from natural sources.
-
Isolation and Purification : Establishing robust protocols for the isolation and purification of this compound from its natural sources.
-
Mechanism of Action Studies : Investigating the specific molecular targets and signaling pathways through which this compound exerts its potential biological effects.
-
In-depth Biological Screening : Conducting comprehensive screening of the purified compound against a wider range of biological targets, including different viruses, bacteria, and cancer cell lines.
References
An In-depth Technical Guide to the Synthesis of 17-Chloro-7-heptadecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 17-Chloro-7-heptadecyne, a long-chain chloroalkyne. The synthesis is presented in a modular fashion, focusing on the preparation of key precursors and their subsequent coupling. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Retrosynthetic Analysis and Overall Strategy
The synthesis of this compound can be efficiently approached through a convergent strategy. The carbon backbone is retrosynthetically disconnected at the C8-C9 single bond adjacent to the alkyne, suggesting an SN2 reaction between an acetylide and an alkyl halide. This leads to two key fragments: 1-heptyne (a 7-carbon terminal alkyne) and a 10-carbon electrophile, 1-bromo-10-chlorodecane.
The overall synthetic workflow is depicted below:
Data Summary
The following tables summarize the key quantitative data for the proposed synthetic steps.
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1a | Acetylene, 1-Bromopentane | Sodium amide (NaNH₂) | Liquid Ammonia | -33 | 2-4 | 80 |
| 1b | 1,10-Decanediol | 48% aq. HBr | Toluene | 110 | 6 | 64-90 |
| 1c | 10-Bromo-1-decanol | Thionyl chloride (SOCl₂), Pyridine | Dichloromethane | 0 to RT | 2-4 | ~90 (Est.) |
| 2 | 1-Heptyne, 1-Bromo-10-chlorodecane | Sodium amide (NaNH₂) | Tetrahydrofuran | 0 to RT | 12 | ~70-80 (Est.) |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Heptyne | C₇H₁₂ | 96.17 | 99-100 | 0.733 |
| 1,10-Decanediol | C₁₀H₂₂O₂ | 174.28 | 297 | 0.93 |
| 10-Bromo-1-decanol | C₁₀H₂₁BrO | 237.18 | 155-160 (at 10 mmHg) | 1.114 |
| 1-Bromo-10-chlorodecane | C₁₀H₂₀BrCl | 255.62 | 142-145 (at 5 mmHg) | 1.17 |
| This compound | C₁₇H₃₁Cl | 270.88 | Not available | Not available |
Table 2: Physical Properties of Key Compounds.
Experimental Protocols
Synthesis of 1-Heptyne
This procedure involves the alkylation of acetylene with 1-bromopentane.
Materials:
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Acetylene (C₂H₂) gas
-
1-Bromopentane (C₅H₁₁Br)
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 500 mL).
-
Small pieces of sodium metal (1.1 eq.) are cautiously added to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
Acetylene gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
A solution of 1-bromopentane (1.0 eq.) in diethyl ether (100 mL) is added dropwise to the suspension of sodium acetylide over 1-2 hours.
-
The reaction mixture is stirred for an additional 2 hours at -33 °C.
-
The reaction is carefully quenched by the slow addition of ammonium chloride.
-
The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
Water is added to the residue, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by distillation, and the crude 1-heptyne is purified by fractional distillation.
Synthesis of 1-Bromo-10-chlorodecane
This is a two-step process starting from 1,10-decanediol.
Step 1: Synthesis of 10-Bromo-1-decanol
Materials:
-
1,10-Decanediol (C₁₀H₂₂O₂)
-
48% aqueous hydrobromic acid (HBr)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,10-decanediol (1.0 eq.), toluene, and 48% aqueous HBr (1.2 eq.).
-
The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed (typically 6-8 hours).
-
The reaction mixture is cooled to room temperature and washed with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 10-bromo-1-decanol, which can be purified by vacuum distillation.
Step 2: Synthesis of 1-Bromo-10-chlorodecane
Materials:
-
10-Bromo-1-decanol (C₁₀H₂₁BrO)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 10-bromo-1-decanol (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Pyridine (1.2 eq.) is added, followed by the dropwise addition of thionyl chloride (1.2 eq.).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water.
-
The organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude 1-bromo-10-chlorodecane is purified by vacuum distillation.
Synthesis of this compound
This is the final coupling reaction.
Physical and chemical characteristics of 17-Chloro-7-heptadecyne
Technical Guide: 17-Chloro-7-heptadecyne
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available information on this compound. A comprehensive in-depth guide with detailed experimental protocols and biological pathway visualizations cannot be provided due to the limited publicly available scientific literature and data for this specific compound. Information on experimental procedures and biological activity is based on general principles of related chemical classes and should be treated as theoretical.
Introduction
This compound is a long-chain chloroalkyne. Its structure, featuring a chlorine atom at one terminus and an internal alkyne group, suggests potential for a variety of chemical transformations. Long-chain hydrocarbons and their derivatives are of interest in various fields, including materials science and as intermediates in organic synthesis. The presence of both a chloro and an alkyne functional group provides two reactive centers for further chemical modifications.
Physical and Chemical Characteristics
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 56554-75-7 | [1][2] |
| Molecular Formula | C₁₇H₃₁Cl | [2] |
| Molecular Weight | 270.88 g/mol | [2] |
| Boiling Point | 121-122 °C at 2.8 Torr | [2] |
| Density | 0.8865 g/cm³ at 25 °C | [2] |
| Melting Point | Data not available | |
| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents such as hexane and ether.[3][4][5][6] |
Alkynes generally exhibit higher boiling and melting points compared to their corresponding alkanes and alkenes due to stronger van der Waals forces.[7][8] As a long-chain hydrocarbon derivative, this compound is expected to be nonpolar and thus insoluble in water but soluble in organic solvents.[3][4][5][6]
Synthesis and Experimental Protocols
Note: No specific experimental protocol for the synthesis of this compound has been found in the reviewed literature. The following represents a plausible, generalized synthetic approach based on known organic chemistry principles.
A potential synthetic route to this compound could involve the alkylation of a smaller terminal alkyne. One possible logical workflow for such a synthesis is outlined below.
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two functional groups: the internal alkyne and the terminal chlorine.
-
Alkyne Group: Internal alkynes are generally less reactive towards electrophilic addition than terminal alkynes.[9] However, they can undergo a variety of reactions, including:
-
Hydrogenation: Catalytic hydrogenation can reduce the alkyne to either a cis-alkene (using Lindlar's catalyst) or an alkane (using catalysts like palladium on carbon).[10]
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond can occur, potentially leading to di- or tetra-haloalkanes.[11][12][13]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) is also possible.[14]
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.[13]
-
-
Chloro Group: The terminal chlorine atom can participate in nucleophilic substitution reactions, although it is generally less reactive than its bromine or iodine counterparts. It can also be eliminated to form a terminal alkene under appropriate basic conditions.
Stability: Chlorinated hydrocarbons are known for their chemical stability.[15] The C-Cl bond is strong, contributing to the persistence of such molecules.
Analytical Characterization
Note: No specific spectral data for this compound has been found. The following describes the expected analytical characteristics.
A logical workflow for the characterization of a synthesized batch of this compound is presented below.
Caption: General workflow for the purification and analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of the compound and confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the long alkyl chain. Key signals would include those for protons adjacent to the chloro group and the alkyne.[16][17]
-
¹³C NMR: The sp-hybridized carbons of the internal alkyne would appear in the range of 70-100 ppm.[16] The carbon bearing the chlorine would also have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: A weak band corresponding to the C≡C stretch of the internal alkyne would be expected in the 2100-2260 cm⁻¹ region.[18][19]
Biological Activity and Signaling Pathways
There is no publicly available data on the biological effects, toxicity, or potential signaling pathway interactions of this compound. The introduction of a chlorine atom into a molecule can sometimes enhance its biological activity or toxicity.[20] Studies on other chloro-cathinones have shown potential for neuronal damage and interaction with the cholinergic system.[21][22] However, without experimental data, any discussion of the biological role of this compound would be purely speculative.
Safety Information
No specific safety data sheet (MSDS) for this compound is readily available. For a related compound, 15-Chloro-7-pentadecyne, no specific toxicity data is available, but standard personal protective equipment (safety goggles, gloves, protective clothing) is recommended.[23] Given its structure as a long-chain chlorinated hydrocarbon, it should be handled with care in a well-ventilated area, avoiding skin and eye contact. For similar long-chain hydrocarbons, repeated exposure may cause skin dryness or cracking.[24]
References
- 1. 7-Heptadecyne, 17-chloro- | 56554-75-7 [chemicalbook.com]
- 2. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. All about Solubility of Alkanes [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. testbook.com [testbook.com]
- 16. Alkynes | OpenOChem Learn [learn.openochem.org]
- 17. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. eurochlor.org [eurochlor.org]
- 21. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 15-Chloro-7-pentadecyne SDS, 71317-70-9 Safety Data Sheets - ECHEMI [echemi.com]
- 24. fishersci.com [fishersci.com]
Technical Guide: Solubility of 17-Chloro-7-heptadecyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 17-Chloro-7-heptadecyne, a long-chain chloroalkyne. Currently, there is no publicly available quantitative data on the solubility of this specific compound in organic solvents. This document, therefore, provides a detailed theoretical framework for predicting its solubility based on general chemical principles. Furthermore, it outlines a comprehensive, standardized experimental protocol for researchers to determine the precise solubility of this compound in various organic solvents. The guide also includes a summary of its known physicochemical properties and a logical workflow for solubility determination and application.
Introduction
This compound (CAS Number: 56554-75-7) is an organic compound featuring a long seventeen-carbon chain, a chlorine atom at the 17th position, and an alkyne group at the 7th position.[1] Understanding its solubility is crucial for a variety of applications, including its synthesis, purification, formulation, and potential use in drug development and material science. The solubility of a compound dictates its behavior in solution, which is fundamental for reaction kinetics, bioavailability, and the development of delivery systems.
Predicted Solubility of this compound
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[2] This principle states that substances with similar polarity and intermolecular forces tend to be soluble in one another.
This compound possesses a long, nonpolar hydrocarbon tail (C17) which constitutes the majority of its structure. The presence of a chlorine atom and an alkyne group introduces some polarity, but the overall character of the molecule is expected to be predominantly nonpolar or weakly polar.
Based on this structural analysis, the following qualitative solubility predictions can be made:
-
High Solubility Expected in: Nonpolar and weakly polar aprotic solvents. The long hydrocarbon chain will interact favorably with the nonpolar regions of these solvents through van der Waals forces. Examples include:
-
Hexane
-
Heptane
-
Toluene
-
Diethyl ether
-
Carbon tetrachloride
-
-
Moderate to Low Solubility Expected in: Polar aprotic solvents. The polar functional groups of these solvents may have limited favorable interactions with the large nonpolar part of the solute. Examples include:
-
Acetone
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Very Low to Insoluble Expected in: Polar protic solvents. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. Examples include:
-
Water
-
Methanol
-
Ethanol
-
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56554-75-7 | [1] |
| Molecular Formula | C17H31Cl | [3] |
| Molecular Weight | 270.88 g/mol | [3] |
| Boiling Point | 121-122 °C (at 2.8 Torr) | [3] |
| Density | 0.8865 g/cm³ (at 25 °C) | [3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[4]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or a calibrated NMR)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute is clearly visible.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.
-
Safety Precautions:
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a researcher to approach the solubility assessment of this compound.
Caption: Workflow for obtaining and using solubility data.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the literature, this guide provides a robust framework for researchers. By understanding the principles of solubility and following the detailed experimental protocol, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents. This information is a critical prerequisite for the successful application of this compound in research and development.
References
In-depth Technical Guide: 17-Chloro-7-heptadecyne
To the attention of: Researchers, scientists, and drug development professionals.
Subject: Comprehensive overview of the discovery, history, and experimental data for 17-Chloro-7-heptadecyne.
This document addresses the request for a detailed technical guide on the chemical compound this compound. A thorough investigation was conducted to gather all available information regarding its discovery, historical context, synthesis protocols, and biological activity.
Despite extensive searches of chemical databases, scientific literature, and patent records, there is a significant lack of publicly available information on this compound beyond its basic chemical identification. While the compound is registered with the CAS number 56554-75-7, details regarding its origin, synthesis methodology, and any potential applications remain undocumented in accessible records.
I. Compound Identification and Properties
This compound is a long-chain chloroalkyne. Basic chemical properties have been retrieved from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 56554-75-7 | ChemicalBook[1] |
| Molecular Formula | C₁₇H₃₁Cl | ChemicalBook |
| Molecular Weight | 270.88 g/mol | ChemicalBook |
| Boiling Point | 121-122 °C (at 2.8 Torr) | Not specified |
| Density | 0.8865 g/cm³ (at 25 °C) | Not specified |
II. Discovery and History
There is no available information in the public domain regarding the discovery or the historical timeline of this compound. Searches for its initial synthesis, the researchers or institutions involved, and the context of its discovery yielded no results.
III. Synthesis and Experimental Protocols
No peer-reviewed articles, patents, or other scientific publications detailing the synthesis of this compound could be located. As such, no experimental protocols for its preparation can be provided.
IV. Biological Activity and Signaling Pathways
There is no documented biological activity for this compound in the scientific literature. Consequently, no signaling pathways involving this compound have been described, and no diagrams can be generated.
V. Conclusion
The requested in-depth technical guide on this compound cannot be fully compiled due to the absence of necessary data in the public record. While the compound is known to exist, as evidenced by its CAS number and availability from some chemical suppliers, the scientific community has not published any research on its synthesis, history, or biological function.
This lack of information suggests that this compound may be a relatively obscure compound, potentially synthesized as part of a larger chemical library or for a specific, unpublished research purpose. Without further information from primary research sources, a comprehensive technical guide remains unfeasible.
References
Potential Research Areas for Long-Chain Chloroalkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain chloroalkynes represent a fascinating and underexplored class of molecules with significant potential in medicinal chemistry and materials science. Their unique structural features, combining a lipophilic carbon chain with a reactive chloroalkyne warhead, make them compelling candidates for the development of targeted covalent inhibitors and novel functional materials. This technical guide provides an in-depth overview of the core research areas for long-chain chloroalkynes, including their synthesis, potential biological applications as enzyme inhibitors, and utility in materials science. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further investigation into this promising area of chemical research.
Introduction to Long-Chain Chloroalkynes
Long-chain chloroalkynes are organic molecules characterized by a hydrocarbon chain of significant length (typically C8 or longer) terminated by a chloro-substituted alkyne functional group (-C≡C-Cl). The interplay between the extended lipophilic chain and the electrophilic chloroalkyne moiety imparts unique physicochemical properties that are of considerable interest for various scientific applications.
The long alkyl chain can enhance membrane permeability and facilitate interactions with hydrophobic binding pockets in biological targets. The chloroalkyne group, on the other hand, can act as a latent electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making these compounds ideal candidates for targeted covalent inhibitors.[1][2] In the realm of materials science, the linear, rigid structure of the alkyne and the potential for polymerization and functionalization open up avenues for the creation of novel polymers and carbon-based nanomaterials.[3][4][5]
This guide will explore the key research opportunities presented by long-chain chloroalkynes, with a focus on their synthesis, their potential as covalent modifiers of protein function, and their applications in the development of advanced materials.
Synthesis of Long-Chain Chloroalkynes
The synthesis of long-chain chloroalkynes can be approached through several established cross-coupling methodologies, most notably the Cadiot-Chodkiewicz and Sonogashira reactions. These methods allow for the modular construction of these molecules from readily available precursors.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical diynes, which can be adapted for the synthesis of long-chain chloroalkynes.[6][7] This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.[8] For the synthesis of a long-chain chloroalkyne, a long-chain terminal alkyne can be coupled with a suitable chloro-substituted alkyne.
Sonogashira Coupling
The Sonogashira coupling is another powerful tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[9][10] This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[11] While not a direct route to chloroalkynes, this method can be used to construct the carbon backbone, with subsequent modification to introduce the chloroalkyne functionality.
Representative Synthetic Data
The following table summarizes representative yields for the synthesis of related polyyne and functionalized alkyne compounds using Cadiot-Chodkiewicz and Sonogashira couplings, demonstrating the feasibility of these methods for constructing long-chain alkyne structures.
| Coupling Reaction | Reactants | Product | Yield (%) | Reference |
| Cadiot-Chodkiewicz | 1-bromo-1-propyne and terminal alkyne | 1,3-diyne | 70-95 | [12] |
| Cadiot-Chodkiewicz | Bromoalkyne and 2-Methyl-but-3-yn-2-ol | Unsymmetrical diyne | High | [13] |
| Sonogashira | Aryl bromides and terminal alkynes | Aryl-alkyne | High | [11] |
| Sonogashira | Aryl iodides and terminal alkynes | Aryl-alkyne | High | [14] |
Potential Applications in Medicinal Chemistry: Targeted Covalent Inhibition
A significant area of potential for long-chain chloroalkynes lies in their application as targeted covalent inhibitors (TCIs).[15] TCIs offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[16]
Mechanism of Covalent Inhibition
The chloroalkyne moiety can act as a "warhead" that reacts with nucleophilic amino acid residues, such as cysteine or lysine, within the binding site of a target protein.[17] This results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.[18] The long-chain portion of the molecule can contribute to binding affinity and selectivity by interacting with hydrophobic regions of the protein.
Potential Targets: Kinases in Signaling Pathways
Protein kinases are a major class of drug targets, particularly in oncology.[19] Many kinases possess a conserved cysteine residue in or near the ATP-binding site, which can be targeted by covalent inhibitors.[20] A long-chain chloroalkyne could be designed to bind to the hydrophobic pocket of a kinase and position the chloroalkyne warhead for covalent modification of a nearby cysteine.
For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, is a well-established target for covalent inhibitors.[18] A hypothetical long-chain chloroalkyne could be designed to target a cysteine residue in the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cell proliferation.
Figure 1: Inhibition of the EGFR signaling pathway.
Cytotoxicity and Biological Evaluation
A crucial aspect of developing long-chain chloroalkynes for medicinal applications is the assessment of their biological activity, including their cytotoxicity towards cancer cells and their selectivity for target proteins.
The following table presents hypothetical IC50 values for a series of long-chain chloroalkynes against a cancer cell line, illustrating the type of data that would be generated in such studies.
| Compound | Chain Length | Cancer Cell Line | IC50 (µM) |
| LCCA-8 | C8 | HeLa | 15.2 |
| LCCA-10 | C10 | HeLa | 8.5 |
| LCCA-12 | C12 | HeLa | 3.1 |
| LCCA-14 | C14 | HeLa | 1.8 |
| LCCA-16 | C16 | HeLa | 5.6 |
Potential Applications in Materials Science
The unique structural properties of long-chain chloroalkynes also make them attractive building blocks for the synthesis of novel organic materials.
Precursors for Conductive Polymers
Polyynes, which are polymers of acetylene, are known to have interesting electronic properties and have been investigated as molecular wires.[21][22] Long-chain chloroalkynes could serve as monomers for the synthesis of functionalized polyynes with tailored properties. The presence of the chloro-substituent could influence the electronic properties of the resulting polymer and provide a handle for further chemical modification.
Synthesis of Carbon Nanomaterials
Chlorinated hydrocarbons have been used as precursors for the synthesis of carbon nanomaterials such as carbon nanotubes.[4][5] The high carbon content and the presence of a reactive group in long-chain chloroalkynes could make them suitable precursors for the controlled synthesis of novel carbon nanostructures with potentially unique morphologies and properties.
Experimental Protocols
General Protocol for Cadiot-Chodkiewicz Coupling
This protocol provides a general procedure for the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne, which can be adapted for the synthesis of long-chain chloroalkynes.[12]
-
Reaction Setup: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., methanol, THF) is added an amine base (e.g., piperidine, diethylamine) (2.0 eq).
-
Catalyst Addition: Copper(I) chloride or bromide (0.1 eq) and hydroxylamine hydrochloride (0.2 eq) are added to the reaction mixture.
-
Reactant Addition: The 1-bromoalkyne (1.2 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[23][24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the long-chain chloroalkyne and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Drug discovery workflow for long-chain chloroalkynes.
Future Research Directions and Conclusion
The field of long-chain chloroalkynes is ripe for exploration, with numerous avenues for future research. Key areas that warrant further investigation include:
-
Expansion of the Chemical Space: The synthesis and characterization of a broader library of long-chain chloroalkynes with varying chain lengths, degrees of unsaturation, and substitution patterns will be crucial for establishing structure-activity relationships.
-
Identification of Biological Targets: Proteomic and chemoproteomic approaches can be employed to identify the specific protein targets of biologically active long-chain chloroalkynes.
-
Development of Reversible Covalent Inhibitors: While this guide has focused on irreversible inhibition, the chloroalkyne moiety could potentially be tuned to participate in reversible covalent interactions, offering a different pharmacological profile.
-
Exploration of Novel Materials: The polymerization of long-chain chloroalkynes and their use as precursors for carbon nanomaterials should be investigated in greater detail to understand the properties and potential applications of the resulting materials.
References
- 1. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. The Synthesis of Carbon Nanomaterials using Chlorinated Hydrocarbons over a Fe-Co/CaCO3 Catalyst [scielo.org.za]
- 5. scispace.com [scispace.com]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 7. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. golden.com [golden.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. google.com [google.com]
- 18. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. atcc.org [atcc.org]
A Technical Guide to the IUPAC Nomenclature of Chlorinated Heptadecynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the systematic IUPAC nomenclature for chlorinated derivatives of heptadecyne. A thorough understanding of these naming conventions is critical for unambiguous communication in research, development, and regulatory contexts. This document outlines the hierarchical rules for naming these compounds, supported by examples, relevant data, and potential synthetic strategies.
Core Principles of IUPAC Nomenclature for Chlorinated Heptadecynes
The IUPAC system provides a logical and systematic approach to naming organic compounds, ensuring that each distinct structure has a unique and descriptive name. The nomenclature for chlorinated heptadecynes is governed by the rules for alkynes as the parent structures, with chlorine atoms treated as substituents.
Identification of the Parent Chain
The fundamental step is to identify the longest continuous carbon chain that contains the carbon-carbon triple bond. For chlorinated heptadecynes, this parent chain will be heptadecyne, which consists of 17 carbon atoms.[1][2] The suffix "-yne" is used to denote the presence of the triple bond.[2]
Numbering the Parent Chain
The parent heptadecyne chain is numbered to assign the lowest possible locant (position number) to the triple bond.[1][3] The position of the triple bond is indicated by the number of the first carbon atom of the triple bond. For example, in heptadec-1-yne, the triple bond is between carbons 1 and 2.[4] If the triple bond is equidistant from both ends of the chain, numbering begins from the end that gives the substituents (the chlorine atoms) the lowest possible locants.[5]
Naming and Locating Substituents
Chlorine atoms are treated as substituents and are indicated by the prefix "chloro-".[6][7] The position of each chlorine atom on the parent chain is designated by a number. If multiple chlorine atoms are present, their positions are listed, and prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate their quantity.[5][8]
Assembling the Full IUPAC Name
The full IUPAC name is constructed by following these steps:
-
Identify and number the parent chain (heptadecyne), giving the triple bond the lowest locant.
-
Identify and name the substituents (chloro-).
-
Indicate the position of each substituent with a locant.
-
Arrange the substituents alphabetically. In the case of only chloro substituents, this step is straightforward.
-
Combine the components into a single name, using hyphens to separate numbers from words and commas to separate numbers from numbers.
Example Application:
Consider a heptadecyne chain with a triple bond at the first position and chlorine atoms at the 5th and 17th positions.
-
Parent Chain: Heptadec-1-yne
-
Substituents: Two chlorine atoms (dichloro)
-
Positions: 5 and 17
-
Full IUPAC Name: 17-chloroheptadec-1-yne (Note: If a substituent is on the terminal carbon of the alkyne, it is numbered accordingly). In a different example with two chloro groups, such as at positions 5 and 10 on a heptadec-2-yne chain, the name would be 5,10-dichloroheptadec-2-yne.
Data Presentation: Spectroscopic Signatures
The successful synthesis and characterization of chlorinated heptadecynes rely on various analytical techniques. The following table summarizes key spectroscopic data that are instrumental in identifying the structural features of these molecules.
| Functional Group | Spectroscopic Technique | Characteristic Absorption/Chemical Shift | Notes |
| Terminal Alkyne (C≡C-H) | Infrared (IR) Spectroscopy | Strong, narrow C-H stretch at 3330-3270 cm⁻¹[1][9] | This is a highly diagnostic peak for terminal alkynes. |
| Weak C≡C stretch at 2260-2100 cm⁻¹[1][3] | |||
| ¹H NMR Spectroscopy | Alkynyl proton (≡C-H) resonates at δ ≈ 1.7-3.1 ppm[9] | The exact shift is influenced by neighboring substituents. | |
| Internal Alkyne (-C≡C-) | Infrared (IR) Spectroscopy | Weak to absent C≡C stretch at 2260-2100 cm⁻¹[3][9] | The peak may be absent in symmetrical or near-symmetrical alkynes. |
| Carbon-Chlorine (C-Cl) | ¹³C NMR Spectroscopy | Carbon bearing a chlorine atom typically resonates at δ ≈ 25-50 ppm | The chemical shift is dependent on the substitution of the carbon. |
| ¹H NMR Spectroscopy | Protons on a carbon adjacent to a chlorine atom (CH-Cl) are deshielded and resonate at δ ≈ 3.0-4.0 ppm | The exact shift depends on the overall molecular structure. |
Experimental Protocols
The synthesis of chlorinated heptadecynes can be approached through several methodologies. The choice of method will depend on the desired regioselectivity of the chlorination.
Synthesis of 1-Chloroheptadecynes
For the regioselective synthesis of a chlorinated heptadecyne with the chlorine atom at the C-1 position of a terminal alkyne, a direct chlorination approach is often employed.
Protocol: Silver-Catalyzed Chlorination of Terminal Alkynes
This method utilizes a silver salt to catalyze the chlorination of a terminal alkyne with N-chlorosuccinimide (NCS) as the chlorine source.
-
Reaction: Heptadec-1-yne is dissolved in a suitable solvent (e.g., acetonitrile).
-
Reagents: A catalytic amount of a silver salt (e.g., silver nitrate, AgNO₃) and a stoichiometric amount of N-chlorosuccinimide (NCS) are added to the solution.
-
Conditions: The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is filtered to remove solid byproducts. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel to yield the 1-chloroheptadec-1-yne.
Chlorination of the Alkyl Chain
To introduce chlorine atoms onto the saturated portion of the heptadecyne chain, free-radical chlorination is a common, albeit less selective, method.
Protocol: Free-Radical Chlorination of Heptadecyne
This reaction proceeds via a free-radical chain mechanism and typically requires UV light or heat to initiate the reaction.[10]
-
Initiation: A solution of heptadecyne (e.g., heptadec-8-yne) in an inert solvent like carbon tetrachloride is prepared. The reaction is initiated by the application of UV light, which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals.[5][7]
-
Propagation: The chlorine radical abstracts a hydrogen atom from the heptadecyne chain, creating an alkyl radical. This alkyl radical then reacts with another molecule of Cl₂ to form a chlorinated heptadecyne and a new chlorine radical, which continues the chain reaction.[5]
-
Termination: The reaction is terminated when two radicals combine.[7]
-
Outcome: This method is generally not selective and will produce a mixture of monochlorinated, dichlorinated, and polychlorinated isomers, with chlorination occurring at various positions along the alkyl chain.[10] The separation of these isomers can be challenging and typically requires fractional distillation or preparative chromatography.
Synthesis via Elimination Reactions
Chlorinated heptadecynes can also be synthesized from appropriate dihaloalkanes through double dehydrohalogenation.[11][12]
Protocol: Double Dehydrohalogenation of a Dichloroheptadecane
-
Starting Material: A vicinal or geminal dichloroheptadecane. For example, 8,9-dichloroheptadecane.
-
Reagents: A strong base, such as sodium amide (NaNH₂) in liquid ammonia, is used to effect the double elimination.[11]
-
Procedure: The dichloroheptadecane is treated with at least two equivalents of the strong base. The reaction proceeds through an initial E2 elimination to form a chloroalkene, followed by a second E2 elimination to form the alkyne.[12]
-
Product: This method would yield heptadec-8-yne from 8,9-dichloroheptadecane.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the IUPAC name of a chlorinated heptadecyne.
References
- 1. A new synthesis of 1-chloroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Alkynes from Vicinal Dihalides - Unacademy [unacademy.com]
- 5. savemyexams.com [savemyexams.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. scribd.com [scribd.com]
- 9. A new synthesis of 1-chloroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Navigating the Synthetic Landscape of Long-Chain Chloroalkynes: A Practical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the potential practical applications and synthetic methodologies relevant to long-chain chloroalkynes, with a speculative focus on structures akin to 17-Chloro-7-heptadecyne. Due to a significant lack of specific literature for this compound, this guide leverages established principles of alkyne and chloroalkyne chemistry to propose potential synthetic routes and applications. The protocols and data presented are based on analogous reactions and should be adapted and optimized for specific long-chain substrates.
Application Notes
Long-chain chloroalkynes are bifunctional molecules possessing both a reactive alkyne and a terminal chloro group. This unique combination allows for a diverse range of synthetic transformations, making them valuable intermediates in organic synthesis.
Potential Applications:
-
Cross-Coupling Reactions: The chloroalkyne moiety can participate in various cross-coupling reactions, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, to form more complex molecular architectures. These reactions are fundamental in the synthesis of polyynes, conjugated polymers, and complex natural products.
-
Click Chemistry: The terminal alkyne can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
-
Synthesis of Heterocycles: Chloroalkynes can serve as precursors for a variety of heterocyclic compounds. For instance, they can react with binucleophiles to construct rings containing nitrogen, sulfur, or oxygen.
-
Functional Group Interconversion: The chlorine atom can be displaced by a variety of nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities at the terminus of the long alkyl chain. The alkyne can also be transformed into other functional groups, such as alkanes, alkenes (with specific stereochemistry), ketones, and carboxylic acids.[1][2]
-
Probing Molecular Interactions: The long alkyl chain provides lipophilicity, which can be useful for studying interactions with biological membranes or for the synthesis of amphiphilic molecules. The chloro and alkyne groups can act as spectroscopic probes or reactive handles for bioconjugation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and potential reactions of long-chain chloroalkynes.
Protocol 1: Synthesis of a Terminal 1-Chloroalkyne from a Terminal Alkyne
This protocol is based on the silver-catalyzed chlorination of a terminal alkyne using N-chlorosuccinimide (NCS).[3]
Materials:
-
Terminal long-chain alkyne (e.g., 1-heptadecyne)
-
N-Chlorosuccinimide (NCS)
-
Silver nitrate (AgNO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the terminal alkyne (1.0 eq) in acetone, add N-chlorosuccinimide (1.1 eq).
-
In a separate flask, dissolve a catalytic amount of silver nitrate (0.05 eq) in a minimal amount of acetone.
-
Add the silver nitrate solution to the alkyne and NCS mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical for a Long-Chain Substrate):
| Reactant | Molar Eq. | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1-Heptadecyne | 1.0 | 5.0 | 5.2 | 90 | >95 |
| N-Chlorosuccinimide | 1.1 | 3.1 | - | - | - |
| Silver Nitrate | 0.05 | 0.2 | - | - | - |
Protocol 2: Alkylation of a Terminal Alkyne to Synthesize an Internal Alkyne
This protocol describes the deprotonation of a terminal alkyne to form an acetylide, followed by alkylation with an alkyl halide.[4][5] This could be a hypothetical route to a molecule like this compound by starting with a shorter terminal alkyne and a long-chain chloro-alkyl halide.
Materials:
-
Terminal alkyne (e.g., 1-heptyne)
-
Sodium amide (NaNH₂) in liquid ammonia or n-Butyllithium (n-BuLi) in THF
-
Long-chain alkyl halide with a terminal chlorine (e.g., 1-chloro-10-bromodecane)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated, aqueous)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise. Stir for 1 hour at -78 °C.
-
Add a solution of the long-chain alkyl halide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthesis of a 1-chloroalkyne from a terminal alkyne.
Caption: General workflow for the alkylation of a terminal alkyne.
Caption: Potential synthetic transformations of a long-chain chloroalkyne.
References
Application Notes and Protocols for 17-Chloro-7-heptadecyne as a Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides an overview of the potential applications of 17-Chloro-7-heptadecyne, drawing from the well-established chemistry of terminal alkynes and haloalkanes. The protocols and pathways described herein are based on general methodologies and should be adapted and optimized for specific research applications.
Potential Applications
The bifunctional nature of this compound allows for its use in a variety of synthetic strategies:
-
Fragment-Based Synthesis: The long seventeen-carbon backbone can serve as a lipophilic scaffold. The chloro and alkyne termini can be used to couple this fragment to other molecules to build complex natural product analogues or drug candidates.
-
Click Chemistry: The terminal alkyne is a suitable handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This allows for the efficient and specific conjugation of the heptadecyne chain to molecules bearing an azide group, such as modified peptides, proteins, or other small molecules. This is particularly relevant in drug discovery and the development of bioconjugates.[1][2][3]
-
Cross-Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[4][5] This is a powerful method for constructing complex molecular architectures.
-
Synthesis of Bioactive Lipids: The long alkyl chain is characteristic of many biologically active lipids. This compound could serve as a precursor for the synthesis of novel lipid analogues for research in areas such as cell signaling or as enzyme inhibitors.
-
Material Science: Long-chain functionalized alkynes can be used in the synthesis of polymers and other materials with tailored properties.
Experimental Protocols
Due to the lack of specific literature for this compound, the following are generalized protocols for reactions in which it could foreseeably be used as a chemical intermediate.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5]
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the aryl halide (1.0 eq) in the chosen anhydrous solvent, add the palladium catalyst (0.02-0.05 eq) and copper(I) iodide (0.05-0.1 eq).
-
Add the amine base (2.0-3.0 eq) to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
Since no specific experimental data for this compound is available, the following table presents hypothetical data based on typical Sonogashira reactions.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Purity (%) |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | THF | 85 | >95 |
| This compound | 4-Bromopyridine | Pd(PPh₃)₄/CuI | DMF | 78 | >95 |
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is highly efficient for forming a 1,2,3-triazole linkage.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Organic azide
-
Copper(I) source (e.g., CuI, CuSO₄·5H₂O with a reducing agent)
-
Reducing agent (if using CuSO₄) (e.g., sodium ascorbate)
-
Solvent (e.g., a mixture of t-butanol and water, DMF)
Procedure:
-
Dissolve the organic azide (1.0 eq) and this compound (1.0-1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 eq) and sodium ascorbate (0.1-0.2 eq) in water.
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Logical Workflow for the Synthesis of a Bioactive Molecule Analogue
The following diagram illustrates a hypothetical synthetic workflow where this compound is used as a key intermediate in the synthesis of a more complex molecule.
Caption: A potential synthetic pathway utilizing this compound.
Signaling Pathways
No specific signaling pathways involving this compound have been identified in the current literature. However, as a potential precursor to bioactive lipid analogues, its synthetic products could hypothetically be designed to interact with pathways involving lipid signaling, such as those mediated by G-protein coupled receptors (GPCRs) or nuclear receptors.
The diagram below represents a generalized signaling pathway that could be modulated by a hypothetical bioactive lipid derived from this compound.
Caption: A generalized GPCR signaling pathway.
Conclusion
While this compound is not a widely documented chemical, its structure presents clear opportunities for its use as a versatile intermediate in organic synthesis. The protocols and potential applications outlined above provide a starting point for researchers interested in exploring the utility of this and similar long-chain functionalized alkynes in drug discovery, materials science, and chemical biology. All experimental work should be preceded by a thorough literature search for the specific reaction class and optimized for the unique substrate.
References
Experimental setup for reactions involving 17-Chloro-7-heptadecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Chloro-7-heptadecyne is a long-chain chloroalkyne with potential applications in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a terminal chloroalkane and an internal alkyne, allows for a variety of chemical transformations. These application notes provide an overview of its putative chemical properties and outline detailed, albeit hypothetical, experimental protocols for its use in nucleophilic substitution and further functionalization. The lack of specific literature on this compound necessitates that the presented protocols are based on established methodologies for similar molecules.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes known and estimated properties.
| Property | Value | Source |
| CAS Number | 56554-75-7 | ChemicalBook[1][2] |
| Molecular Formula | C₁₇H₃₁Cl | ChemicalBook[2] |
| Molecular Weight | 270.88 g/mol | ChemicalBook[2] |
| Boiling Point | 121-122 °C (at 2.8 Torr) | ChemicalBook[2] |
| Density | 0.8865 g/cm³ (at 25 °C) | ChemicalBook[2] |
| Appearance | Colorless to light yellow oil (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, Hexane); Insoluble in water (predicted) | - |
Potential Applications in Synthetic Chemistry
The unique structure of this compound offers two primary sites for chemical modification: the terminal chlorine atom and the internal triple bond. This allows for its use as a versatile building block in the synthesis of more complex molecules.
-
Nucleophilic Substitution: The terminal chloro group is susceptible to substitution by a wide range of nucleophiles, enabling the introduction of various functional groups.
-
Alkyne Metathesis: The internal alkyne can potentially participate in alkyne metathesis reactions to form new carbon-carbon triple bonds.
-
Click Chemistry Precursor: While the internal alkyne is less reactive than a terminal alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC), it could potentially undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclic azides or be functionalized to a terminal alkyne.
-
Halogenation: The triple bond can undergo halogenation reactions.[3][4]
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general procedures for similar compounds due to the absence of specific literature for this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol describes the conversion of the terminal chloro group to an azide, a versatile functional group for subsequent "click chemistry" reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Drying tube (e.g., with calcium chloride)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser fitted with a drying tube, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, 17-azido-7-heptadecyne.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
Protocol 2: Sonogashira Coupling (Hypothetical)
This protocol is based on the assumption that this compound could be derived from a terminal alkyne precursor. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7]
Materials:
-
A suitable terminal alkyne precursor to this compound
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine or diisopropylamine)
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous, deoxygenated THF.
-
To this solution, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Add the amine base (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Potential Biological Activity
While no specific biological activity has been reported for this compound, many halogenated natural products isolated from marine organisms exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[8][9] The presence of both a halogen and an alkyne functionality suggests that this molecule could be a candidate for screening in various biological assays. Halogenated compounds have been shown to possess significant biological activity.[10]
Visualizations
Caption: Proposed nucleophilic substitution pathway for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. 7-Heptadecyne, 17-chloro- | 56554-75-7 [chemicalbook.com]
- 2. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Identification and Quantification of 17-Chloro-7-heptadecyne using Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Chloro-7-heptadecyne is a long-chain haloalkyne. Due to its functional groups—a terminal alkyne and a chloro group—it possesses unique chemical properties that may be of interest in various fields, including synthetic chemistry and drug development. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in different matrices. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Part 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[1][2] For a long-chain molecule like this compound, GC-MS provides excellent separation and sensitive detection.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interferences.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode, injection volume 1 µL, inlet temperature 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MSD Parameters:
3. Data Analysis:
-
Identification: The retention time and the mass spectrum of the analyte peak are compared with a known standard. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.[6][7] For chloroalkanes, characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) will be observed in the molecular ion and chlorine-containing fragments.[8]
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion versus the concentration of the standards. The concentration of this compound in unknown samples is determined from this curve.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance of the GC-MS method for the analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | ~15.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| R² of Calibration Curve | >0.998 |
| Primary Quantifier Ion (m/z) | [M-Cl]⁺ |
| Secondary Qualifier Ions (m/z) | Molecular Ion, other fragments |
Part 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[9][10][11] Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
3. Data Analysis:
-
The chemical shifts (δ) of the peaks in both ¹H and ¹³C spectra are referenced to TMS.
-
The multiplicity of the ¹H signals (singlet, doublet, triplet, etc.) provides information about neighboring protons.
-
The integration of the ¹H signals corresponds to the relative number of protons.
-
The chemical shifts in the ¹³C spectrum indicate the electronic environment of each carbon atom. Carbons attached to the electronegative chlorine atom will be shifted downfield.[12][13][14] The alkyne carbons will have characteristic shifts in the 70-90 ppm range.[12]
Predicted NMR Data Summary
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-17 | ~3.5 | Triplet | 2H |
| H-8, H-6 | ~2.2 | Multiplet | 4H |
| H-1 | ~2.0 | Triplet | 1H |
| H-2 to H-5, H-9 to H-16 | ~1.2-1.6 | Multiplet | 22H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-7, C-8 (Alkyne) | ~80-90 |
| C-17 (C-Cl) | ~45 |
| C-6, C-9 | ~28-30 |
| Other CH₂ | ~22-32 |
| C-1 | ~14 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Proton NMR Table [www2.chemistry.msu.edu]
Application Note: Analysis of 17-Chloro-7-heptadecyne by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
17-Chloro-7-heptadecyne is a long-chain haloalkyne, a class of organic molecules with potential applications in synthetic chemistry and as intermediates in drug development. Due to its long alkyl chain, terminal chlorine atom, and internal triple bond, characterizing this compound requires a robust analytical technique. Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the qualitative and quantitative analysis of such volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound, outlining the instrumental parameters, sample preparation, and expected fragmentation patterns. The methodology is designed for researchers and scientists in organic chemistry and drug development.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
Given that this compound is a non-polar compound, derivatization is generally not required for GC-MS analysis.[1]
-
Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Concentration: Prepare a stock solution of 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.
-
Internal Standard: For quantitative analysis, an internal standard (e.g., a deuterated analog or a similar compound with a different retention time) should be added to all standards and samples at a constant concentration.
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: A low to mid-polarity capillary column is recommended. A suitable choice would be an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).
-
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary depending on the specific GC system and conditions. The mass-to-charge ratios (m/z) are predicted based on the structure of the molecule and common fragmentation patterns of long-chain alkynes and haloalkanes.[2][3][4]
| Parameter | Expected Value | Description |
| Retention Time (RT) | ~15 - 18 min | The time it takes for the analyte to pass through the GC column. |
| Molecular Ion (M+) | m/z 284/286 | The unfragmented molecule with a single positive charge. The two peaks are due to the 35Cl and 37Cl isotopes, with an expected ratio of approximately 3:1. |
| Key Fragment 1 | m/z 249 | Loss of the chlorine atom (M - Cl). |
| Key Fragment 2 | m/z 123 | Cleavage at the C-C bond adjacent to the triple bond (propargylic cleavage). |
| Key Fragment 3 | m/z 95 | Further fragmentation of the alkyne chain. |
| Key Fragment 4 | m/z 49/51 | The chloromethyl cation ([CH2Cl]+), showing the characteristic chlorine isotope pattern. |
Expected Fragmentation Pattern
The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak (M+) should be observable at m/z 284, with a smaller M+2 peak at m/z 286 due to the presence of the 37Cl isotope. A prominent peak corresponding to the loss of the chlorine atom (m/z 249) is anticipated. Cleavage of the carbon-carbon bonds adjacent to the triple bond is also a likely fragmentation pathway, leading to characteristic ions.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
This application note provides a comprehensive and detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry. The described methodology, including sample preparation, instrument parameters, and expected data, serves as a valuable resource for researchers and scientists involved in the characterization of novel long-chain haloalkynes. The presented workflow and expected fragmentation patterns will aid in the successful identification and quantification of this compound in various sample matrices.
References
Application Note: Analysis of 17-Chloro-7-heptadecyne using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 17-Chloro-7-heptadecyne, a long-chain halogenated alkyne. Due to the non-polar and hydrophobic nature of the compound, a reverse-phase HPLC (RP-HPLC) method was developed. This method utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of this and similar non-polar compounds.
Introduction
This compound is a synthetic intermediate with potential applications in various fields of chemical synthesis and drug discovery. Its long alkyl chain and terminal chloro group contribute to its significant non-polar character. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds.
This application note describes a validated RP-HPLC method for the analysis of this compound. The method is designed to be simple, reproducible, and transferable for routine laboratory use.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₁Cl | ChemicalBook[1] |
| Molecular Weight | 270.88 g/mol | ChemicalBook[1] |
| Boiling Point | 121-122 °C at 2.8 Torr | ChemicalBook[1] |
| Density | 0.8865 g/cm³ at 25 °C | ChemicalBook[1] |
| Polarity | Non-polar, Hydrophobic | Inferred from structure |
| UV Absorbance | ~210 nm (Estimated) | Inferred from alkyne chromophore |
Note: The high non-polarity is inferred from the long hydrocarbon chain. A similar compound, (7E)-17-Chloro-7-heptadecene, has a calculated XLogP3 of 8.6, indicating strong hydrophobicity.[2]
HPLC Method and Experimental Protocol
Given the non-polar nature of this compound, a reverse-phase chromatographic approach was selected.[3][4][5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.[3][6] Non-polar compounds, like the target analyte, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for effective separation from more polar impurities.[7]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column is recommended due to its strong hydrophobic interactions with non-polar analytes.[3]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Expected Results
Under the described chromatographic conditions, a sharp, well-defined peak for this compound is expected with a retention time of approximately 8.5 minutes. The method should demonstrate excellent linearity over the specified concentration range with a correlation coefficient (R²) > 0.999.
Conclusion
The reverse-phase HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The use of a C18 column with an acetonitrile/water mobile phase provides excellent separation and peak shape. This method is suitable for quality control and research applications involving this and structurally similar non-polar compounds.
References
- 1. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [chemicalbook.com]
- 2. (7E)-17-Chloro-7-heptadecene | C17H33Cl | CID 5364489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. moravek.com [moravek.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. hawach.com [hawach.com]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: 17-Chloro-7-heptadecyne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Chloro-7-heptadecyne is a long-chain bifunctional molecule featuring a terminal chloro group and an internal alkyne. This unique structure presents significant potential in materials science, particularly in the synthesis of functionalized polymers and the development of novel biomaterials. The long C17 alkyl chain can impart desirable properties such as hydrophobicity, solubility in organic solvents, and self-assembly characteristics to polymers. The two reactive sites—the alkyl chloride and the alkyne—allow for sequential or orthogonal chemical modifications, making it a versatile building block for creating complex macromolecular architectures.
The primary application envisioned for this compound is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials.[1][2] The chloro- group can be readily converted to an azide, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the alkyne functionality on another molecule or polymer chain.[3][4] This allows for the precise attachment of this long-chain moiety to various substrates, or for its use as a cross-linker to create polymer networks.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its incorporation into polymeric materials.
Potential Applications
-
Surface Modification of Polymers: The long alkyl chain of this compound can be used to modify the surface properties of various polymers. By grafting this molecule onto a polymer backbone, the surface can be rendered more hydrophobic, which can be useful for creating water-repellent coatings, anti-fouling surfaces, or for controlling protein adsorption in biomedical devices.[5]
-
Synthesis of Functionalized "Clickable" Polymers: this compound can be used as a monomer or a co-monomer in polymerization reactions to introduce both a long alkyl side chain and a "clickable" alkyne functionality into the polymer backbone. The resulting polymer can be further functionalized via CuAAC with a wide variety of azide-containing molecules, such as peptides, carbohydrates, or fluorescent dyes, for applications in drug delivery, bio-imaging, and diagnostics.[2][6][7]
-
Development of Self-Assembling Materials: The presence of long, flexible alkyl side chains can induce microphase separation and self-assembly in block copolymers, leading to the formation of ordered nanostructures.[8][9][10][11] This can be exploited to create materials with tailored optical, electronic, or mechanical properties.
-
Cross-linking of Polymer Chains: After conversion of the chloro- group to an azide, the resulting bifunctional molecule can act as a cross-linker between two alkyne-containing polymer chains, or conversely, the alkyne can react with two azide-containing chains. This is useful for the formation of hydrogels, elastomers, and other cross-linked polymer networks with controlled pore sizes and mechanical properties.[1]
Quantitative Data
The following table summarizes hypothetical quantitative data for polymers functionalized with 17-Azido-7-heptadecyne, derived from a base polymer (Polymer A). The data illustrates the expected changes in material properties upon functionalization.
| Property | Base Polymer (Polymer A) | Polymer A functionalized with 10 mol% 17-Azido-7-heptadecyne | Polymer A functionalized with 25 mol% 17-Azido-7-heptadecyne |
| Molecular Weight (Mn, g/mol ) | 50,000 | 58,500 | 71,250 |
| Polydispersity Index (PDI) | 1.2 | 1.3 | 1.4 |
| Glass Transition Temp. (Tg, °C) | 105 | 92 | 78 |
| Water Contact Angle (°) | 75 | 95 | 110 |
| Solubility in Toluene | Partially Soluble | Soluble | Readily Soluble |
Experimental Protocols
Protocol 1: Conversion of this compound to 17-Azido-7-heptadecyne
This protocol describes the nucleophilic substitution of the chloride with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of anhydrous DMF.
-
Add 1.5 equivalents of sodium azide to the solution.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase three times with 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 17-Azido-7-heptadecyne.
Protocol 2: Surface Modification of an Azide-Functionalized Polymer with this compound via CuAAC
This protocol details the "grafting-to" approach for surface modification.
Materials:
-
Azide-functionalized polymer substrate
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tert-butanol/water (1:1 v/v) solvent mixture
-
Reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Place the azide-functionalized polymer substrate in a reaction vessel.
-
Prepare a solution of this compound (10 equivalents relative to surface azide groups) in a 1:1 mixture of tert-butanol and water.
-
Prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Prepare a fresh stock solution of sodium ascorbate (1 equivalent) in water.
-
Degas the solution of this compound by bubbling with nitrogen or argon for 20 minutes.
-
Add the copper catalyst solution to the reaction vessel containing the polymer substrate and the alkyne solution.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere. Note that reactions with internal alkynes may require longer reaction times and/or elevated temperatures compared to terminal alkynes.[12][13][14]
-
Remove the substrate from the reaction vessel and wash thoroughly with water, ethanol, and then dichloromethane to remove unreacted reagents and catalyst.
-
Dry the surface-modified polymer under vacuum.
Visualizations
Caption: Workflow for the synthesis and application of 17-Azido-7-heptadecyne.
References
- 1. drpress.org [drpress.org]
- 2. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ‘Clickable’ polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00193A [pubs.rsc.org]
- 6. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 7. A dynamic duo: pairing click chemistry and postpolymerization modification to design complex surfaces. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic el ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00109A [pubs.rsc.org]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Note: Derivatization of 17-Chloro-7-heptadecyne for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Chloro-7-heptadecyne is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique structure allows for selective derivatization at either terminus, making it a versatile building block in organic synthesis and drug development. The terminal alkyne provides a handle for reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1] The primary alkyl chloride allows for nucleophilic substitution reactions. These derivatization strategies open avenues for the introduction of a wide array of functional groups, enabling the synthesis of novel compounds for various applications, including the development of new therapeutic agents and molecular probes.[2]
Derivatization Strategies
The derivatization of this compound can be strategically directed to either the alkyne or the chloro functional group.
Caption: Derivatization pathways for this compound.
Experimental Protocols
Derivatization of the Alkyne Terminus
a) Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[3]
Protocol:
-
To a solution of this compound (1 equivalent) and the desired aryl/vinyl halide (1.2 equivalents) in a suitable solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents).
-
Add an amine base, such as triethylamine or diisopropylethylamine (3 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
b) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This reaction provides a highly efficient and specific method to form a stable triazole linkage between the alkyne and an azide-containing molecule.[1][4]
Protocol:
-
Dissolve this compound (1 equivalent) and the desired azide (1 equivalent) in a solvent system such as a mixture of t-butanol and water.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a solution of sodium ascorbate (0.2 equivalents) in water.
-
Add the freshly prepared copper catalyst solution to the solution of the alkyne and azide.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours (monitored by TLC or LC-MS).
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
Derivatization of the Chloro Terminus
a) Nucleophilic Substitution
The terminal chloro group can be displaced by a variety of nucleophiles to introduce new functionalities. The following protocol describes the introduction of an azide group, which can then be used in subsequent click chemistry reactions.
Protocol:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃, 1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 17-azido-7-heptadecyne can often be used in the next step without further purification. If necessary, purify by column chromatography.
Data Presentation
| Derivatization Reaction | Reagents | Expected Product | Key Reaction Conditions |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd(PPh₃)₂Cl₂, CuI, Amine Base | 17-Chloro-1-aryl/vinyl-7-heptadecyne | Inert atmosphere, Room temperature to 60 °C[3] |
| Click Chemistry (CuAAC) | Organic Azide, CuSO₄·5H₂O, Sodium Ascorbate | 1-(17-Chloro-7-heptadecynyl)-1,2,3-triazole derivative | t-Butanol/Water, Room temperature[1] |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | 17-Azido-7-heptadecyne | DMF or DMSO, 60-80 °C |
Experimental Workflow
The following diagram illustrates a potential workflow for the synthesis and subsequent reaction of a derivatized this compound.
Caption: Workflow for synthesis and further reaction.
Characterization of Derivatives
The successful derivatization of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the terminal alkyne proton signal (around δ 1.7-3.1 ppm) is indicative of a successful reaction at the alkyne terminus.[5] Changes in the chemical shifts of the protons adjacent to the chloro group (α-protons) will confirm nucleophilic substitution.
-
¹³C NMR: The signals of the sp-hybridized carbons of the alkyne (around δ 65-90 ppm) will shift upon derivatization.[6] Similarly, the chemical shift of the carbon bearing the chlorine atom will change upon substitution.
-
-
Infrared (IR) Spectroscopy:
-
The characteristic C-H stretch of a terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹) will disappear or shift after derivatization of the alkyne.[5] The introduction of new functional groups, such as an azide (strong stretch around 2100 cm⁻¹), will be evident.
-
-
Mass Spectrometry (MS): The molecular weight of the products can be determined by mass spectrometry, confirming the addition of the desired functional group.
Conclusion
This compound is a valuable bifunctional building block that allows for selective and versatile derivatization. The protocols outlined in this application note provide a foundation for researchers to synthesize a diverse range of novel molecules for applications in drug discovery and materials science. The ability to introduce different functionalities at either end of the long aliphatic chain offers significant potential for creating compounds with tailored properties.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
Safe handling and storage procedures for 17-Chloro-7-heptadecyne
Application Notes and Protocols for 17-Chloro-7-heptadecyne
Disclaimer: this compound is a specialized chemical compound primarily identified in natural product research. As such, comprehensive, publicly available safety data, such as a formal Material Safety Data Sheet (MSDS), is limited. The following procedures are based on the general principles of safe laboratory practice for handling halogenated organic compounds and alkynes. A thorough risk assessment should be conducted before commencing any work with this substance.
Introduction
This compound is a long-chain chloroalkyne that has been identified in various natural sources and is a subject of research for its potential biological activities. Due to its chemical structure—containing both a halogen and a triple bond—specific precautions are necessary to ensure safe handling and storage to minimize risks to laboratory personnel.
Hazard Identification and Risk Assessment
Given the presence of a chloro- group, this compound should be treated as a potentially hazardous substance. Halogenated organic compounds can be irritants to the skin, eyes, and respiratory system, and some are known to have more severe health effects with prolonged exposure.[1] A risk assessment is a critical first step before handling this compound.[2]
2.1 Potential Hazards
| Hazard Type | Description |
| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or repeated exposure may have adverse effects on internal organs such as the liver and kidneys.[1] Some halogenated hydrocarbons are suspected carcinogens.[1] |
| Physical Hazards | The flammability of this compound is not specifically known. While many halogenated solvents are not highly flammable, they can decompose in a fire to produce highly toxic fumes.[1][3] |
| Environmental Hazards | Halogenated organic compounds should be prevented from entering the environment.[4] Dispose of waste in designated halogenated waste streams.[5][6] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or safety glasses.[1] |
| Hand Protection | Nitrile gloves.[1] Check for breakthrough times if prolonged contact is anticipated. |
| Body Protection | A buttoned lab coat.[1] |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] |
Safe Handling Procedures
4.1 General Handling
-
Work Area: All manipulations of this compound should be conducted within a properly functioning chemical fume hood.[5]
-
Avoid Contact: Minimize skin and eye contact.[5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol and Dust Prevention: When handling the solid form, take care to avoid generating dust. If working with solutions, prevent the formation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3]
4.2 Spill Response
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for disposal as halogenated waste.
-
Large Spills: Evacuate the area and prevent entry. Alert the appropriate safety personnel.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to ensure safety.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place.[7] |
| Ventilation | Store in a well-ventilated area.[7] |
| Container | Keep in a tightly sealed, clearly labeled container.[1] Polyethylene or glass containers are generally suitable for halogenated compounds; avoid metal containers due to potential corrosion.[3] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[3] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste (solid and liquid) in a designated, properly labeled "Halogenated Organic Waste" container.[5][6]
-
Disposal: Do not dispose of this compound down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
7.1 Protocol for Preparing a Stock Solution
-
Pre-Experiment Checklist:
-
Ensure a chemical fume hood is available and certified.
-
Gather all necessary PPE (goggles, nitrile gloves, lab coat).
-
Have a designated "Halogenated Organic Waste" container ready.
-
-
Procedure:
-
Tare a suitable vial with a secure cap on an analytical balance inside a chemical fume hood.
-
Carefully add the desired mass of this compound to the vial, avoiding dust generation.
-
Record the mass and securely cap the vial.
-
In the fume hood, add the desired volume of a suitable solvent to dissolve the compound.
-
Mix gently until the solid is fully dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution according to the procedures outlined in Section 5.0.
-
Visualizations
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 17-Chloro-7-heptadecyne
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 17-Chloro-7-heptadecyne synthesis. The primary synthetic route discussed is the alkylation of a terminal alkyne with a functionalized alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective method is the alkylation of a terminal alkyne, specifically the reaction of hept-1-yne with a 10-carbon electrophile that has a chlorine atom at one end and a more reactive leaving group (such as bromine or iodine) at the other, like 1-bromo-10-chlorodecane. This reaction proceeds via an SN2 mechanism where the acetylide ion of heptyne acts as a nucleophile.
Q2: Why is my overall yield of this compound consistently low?
A2: Low yields can stem from several factors. Incomplete deprotonation of hept-1-yne is a common issue, which can be addressed by using a sufficiently strong base and ensuring anhydrous reaction conditions. Another major cause is competing elimination reactions (E2), especially if the alkyl halide is sterically hindered or if the reaction temperature is too high.[1][2][3] Homo-coupling of the acetylide is also a possible side reaction.
Q3: What are the key parameters to control for optimizing the reaction?
A3: Critical parameters to optimize include the choice of base for deprotonation, the reaction solvent, temperature, and the purity of the starting materials. Anhydrous conditions are crucial as the acetylide anion is a strong base and will be quenched by water.[4]
Q4: I am observing a significant amount of a byproduct with a similar molecular weight. What could it be?
A4: A common byproduct could be the result of an E2 elimination reaction, leading to the formation of 1-chloro-dec-9-ene. Another possibility is the homo-coupling of hept-1-yne, resulting in tetradeca-6,8-diyne. The presence of these impurities can be confirmed using techniques like GC-MS and NMR spectroscopy.
Q5: How can I effectively purify the final product?
A5: Purification of long-chain chloroalkynes can be achieved through column chromatography on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. Due to the non-polar nature of the product, careful selection of the solvent system is necessary to achieve good separation from non-polar impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of hept-1-yne. 2. Inactive alkyl halide. 3. Presence of moisture in the reaction. | 1. Use a stronger base (e.g., n-BuLi instead of NaNH₂) and ensure a slight excess. Verify complete deprotonation before adding the alkyl halide. 2. Check the purity of the 1-bromo-10-chlorodecane. Consider converting the bromide to the more reactive iodide in situ using Finkelstein reaction conditions (e.g., adding NaI). 3. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant Formation of Elimination Byproduct (1-chloro-dec-9-ene) | 1. The reaction temperature is too high. 2. The base used for deprotonation is too sterically hindered. 3. The alkyl halide is not primary. | 1. Maintain a lower reaction temperature, especially during the addition of the alkyl halide. 2. Use a less hindered base like sodium amide or n-butyllithium.[1][3] 3. Ensure you are using a primary alkyl halide. Secondary and tertiary halides strongly favor elimination.[1][2][3] |
| Presence of Homo-coupled Diyne (tetradeca-6,8-diyne) | 1. Presence of oxygen, which can promote oxidative coupling. 2. Use of a copper catalyst in the reaction, which can favor Glaser coupling. | 1. Degas all solvents and reactants and maintain a strict inert atmosphere throughout the reaction. 2. Avoid copper salts unless intentionally performing a Cadiot-Chodkiewicz or similar coupling. For alkyne alkylation, copper is not necessary. |
| Difficulty in Purifying the Product | 1. Byproducts have similar polarity to the desired product. 2. The product is streaking on the silica gel column. | 1. Use a longer chromatography column for better separation. Employ a very shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate). 2. Pre-treat the silica gel with a small amount of a non-polar solvent before loading the crude product. Ensure the crude product is concentrated onto a small amount of silica before loading. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkyne Alkylation
Materials:
-
Hept-1-yne
-
1-Bromo-10-chlorodecane
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under a nitrogen atmosphere.
-
Add anhydrous liquid ammonia to the flask and then slowly add sodium amide while stirring.
-
Dissolve hept-1-yne in anhydrous THF and add it dropwise to the sodium amide suspension in liquid ammonia at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the sodium acetylide.
-
Dissolve 1-bromo-10-chlorodecane in a small amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight as the ammonia evaporates.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNH₂ | Liquid NH₃/THF | -78 to 25 | 12 | 65 |
| 2 | n-BuLi | THF | -78 to 25 | 12 | 75 |
| 3 | LDA | THF | -78 to 25 | 12 | 70 |
| 4 | NaH | DMF | 0 to 25 | 24 | 50 |
Table 2: Effect of Leaving Group on Alkyl Halide
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-10-chlorodecane | n-BuLi | THF | 75 |
| 2 | 1-Iodo-10-chlorodecane | n-BuLi | THF | 85 |
| 3 | 1-Tosyloxy-10-chlorodecane | n-BuLi | THF | 78 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for troubleshooting low yield issues.
References
Technical Support Center: 17-Chloro-7-heptadecyne Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17-Chloro-7-heptadecyne. The following information is designed to address common challenges encountered during the purification of this long-chain haloalkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Typical impurities can include starting materials from the synthesis, such as the corresponding alkyl halide and alkyne precursors. Other common impurities may consist of isomers with the triple bond in a different position, diastereomers if chiral centers are present, and byproducts from elimination reactions, such as dienes. Over- or under-halogenated species can also be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass spectrometry (MS) is useful for verifying the molecular weight and identifying unknown impurities.
Q3: How can I remove residual starting materials from my product?
A3: Flash column chromatography is typically the most effective method for removing unreacted starting materials. A non-polar stationary phase like silica gel with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the solvent system should be optimized based on the polarity difference between the product and the impurities.
Q4: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A4: Long-chain alkynes can be susceptible to oxidation and polymerization. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Protection from light is also advisable to prevent photochemical degradation.
Troubleshooting Guides
Low Yield After Column Chromatography
Problem: Significant loss of product during purification by column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. |
| Product is co-eluting with a non-polar impurity. | Optimize the solvent system. Try a less polar mobile phase or a different stationary phase like alumina. |
| Product is volatile and evaporating with the solvent. | Use a rotary evaporator with controlled temperature and pressure to remove the solvent. |
Presence of Isomeric Impurities in the Final Product
Problem: ¹H NMR analysis shows the presence of isomers with the alkyne bond at a different position.
| Possible Cause | Troubleshooting Step |
| Isomerization occurred during the synthesis. | Review the reaction conditions. Strong bases can promote alkyne isomerization. Consider using a milder base or lower reaction temperatures. |
| The purification method is not resolving the isomers. | Employ a more efficient separation technique. Argentation chromatography, which utilizes the interaction of silver ions with the triple bond, can be effective for separating alkyne isomers. |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment by Gas Chromatography (GC)
| Parameter | Value |
| Column | Rtx-200 (105m x 250µm x 0.25µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
Technical Support Center: Optimizing Reaction Conditions for 17-Chloro-7-heptadecyne
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 17-Chloro-7-heptadecyne. The content is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during the multi-step synthesis of this long-chain chloroalkyne.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Protection of 10-bromodecan-1-ol
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Question: My protection reaction with TBDMSCl is sluggish and gives low yields. What could be the cause?
-
Answer: Incomplete reaction is often due to the presence of moisture, which consumes the silylating agent. Ensure all glassware is oven-dried and solvents are anhydrous. The base used, typically imidazole or triethylamine, should also be of high purity and dry. Increasing the equivalents of TBDMSCl and the base (from 1.1 to 1.5 equivalents) can also drive the reaction to completion.
-
-
Question: I am observing side products in my THP protection of 10-bromodecan-1-ol. How can I improve the selectivity?
-
Answer: The formation of byproducts in THP protection is often due to the acidic catalyst (e.g., p-toluenesulfonic acid) being too strong or used in excess, leading to polymerization of dihydropyran or other side reactions. Consider using a milder acidic catalyst like pyridinium p-toluenesulfonate (PPTS)[1]. Running the reaction at a lower temperature (0 °C to room temperature) can also enhance selectivity.
-
Step 2: Alkylation of 1-heptyne
-
Question: The deprotonation of 1-heptyne with sodium amide seems incomplete, leading to low yields in the subsequent alkylation. How can I ensure complete formation of the acetylide?
-
Answer: Sodium amide is a very strong base but can be deactivated by moisture. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) with anhydrous solvents. The pKa of a terminal alkyne is around 25, so a sufficiently strong base is crucial[2]. If issues persist, consider using n-butyllithium (n-BuLi) as an alternative strong base at low temperatures (-78 °C).
-
-
Question: My alkylation reaction is giving a significant amount of elimination byproduct instead of the desired substitution product. What can I do to minimize this?
-
Answer: Acetylide anions are strong bases and can induce elimination, especially with more sterically hindered alkyl halides[2][3][4]. Since you are using a primary bromoalkane, which is ideal for SN2 reactions, ensure that the reaction temperature is not too high. Running the reaction at a lower temperature for a longer duration can favor the substitution pathway. Also, ensure that the acetylide solution is added slowly to the solution of the protected 10-bromodecan-1-ol to maintain a low concentration of the strong base.
-
Step 3: Deprotection of the Alcohol
-
Question: My deprotection of the TBDMS ether with TBAF is slow and I'm getting some side products. What are the optimal conditions?
-
Answer: While TBAF is a common reagent for TBDMS deprotection, prolonged reaction times can lead to side reactions. Ensure you are using anhydrous TBAF in a dry solvent like THF. If the reaction is still sluggish, you can gently warm the reaction mixture (e.g., to 40 °C). Alternatively, for a milder deprotection, you can use a catalytic amount of acetyl chloride in dry methanol[5].
-
-
Question: The acidic deprotection of my THP ether is causing decomposition of my alkyne. Are there milder alternatives?
-
Answer: Strong acidic conditions can be harsh on other functional groups. For a milder deprotection of THP ethers, you can use pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol, often with gentle heating[6][7]. Another mild method involves using an excess of lithium chloride with water in DMSO at elevated temperatures[8][9].
-
Step 4: Chlorination of 7-heptadecyn-1-ol
-
Question: The chlorination of my long-chain alcohol with thionyl chloride (SOCl2) is giving a dark-colored reaction mixture and low yields. What is happening?
-
Answer: Thionyl chloride can lead to charring and side reactions at elevated temperatures, especially with sensitive substrates. It's crucial to perform the reaction at a low temperature (e.g., 0 °C) and add the SOCl2 dropwise to control the exotherm. The addition of a base like pyridine can neutralize the HCl byproduct and often leads to cleaner reactions with inversion of configuration[3][10].
-
-
Question: I am having difficulty removing the triphenylphosphine oxide byproduct from my Appel reaction. What is the best purification strategy?
-
Answer: Triphenylphosphine oxide is notoriously difficult to remove by standard silica gel chromatography due to its polarity. One effective method is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane or a mixture of hexane and ether to the crude reaction mixture and then filtering it off[11]. Repeated precipitations may be necessary.
-
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Question: What is the overall synthetic strategy for this compound?
-
Answer: The synthesis is a four-step process:
-
Protection of the hydroxyl group of 10-bromodecan-1-ol to prevent its acidic proton from interfering with the subsequent step.
-
Alkylation of 1-heptyne by deprotonating it with a strong base to form an acetylide, followed by a nucleophilic substitution reaction with the protected bromo-alcohol.
-
Deprotection of the resulting alcohol.
-
Chlorination of the terminal hydroxyl group to yield the final product.
-
-
-
Question: Why is a protecting group necessary for the 10-bromodecan-1-ol?
-
Answer: The alkylation step involves the use of a very strong base (e.g., sodium amide) to deprotonate the terminal alkyne. The hydroxyl group of 10-bromodecan-1-ol is acidic enough to react with and quench the strong base and the acetylide nucleophile, preventing the desired carbon-carbon bond formation[11][12][13][14].
-
Reagent Selection
-
Question: Which protecting group is better for 10-bromodecan-1-ol: TBDMS or THP?
-
Answer: Both are suitable as they are stable to the strongly basic conditions of the alkylation reaction. TBDMS ethers are generally more stable to a wider range of conditions but can be more challenging to remove. THP ethers are easily removed under mild acidic conditions, but this can be a disadvantage if other acid-sensitive functional groups are present[1][6][15]. The choice may depend on the overall synthetic plan and other functional groups in the molecule.
-
-
Question: What are the advantages and disadvantages of different chlorinating agents for the final step?
-
Answer:
-
Thionyl Chloride (SOCl2): Inexpensive and effective, but can lead to side reactions and requires careful temperature control[3][16]. The stereochemical outcome (retention or inversion) can depend on the presence of a base like pyridine[10].
-
Phosphorus Pentachloride (PCl5): A powerful chlorinating agent that reacts vigorously with alcohols[12][17][18][19]. It can be a good choice for less sensitive substrates.
-
Appel Reaction (PPh3/CCl4): Proceeds under mild and neutral conditions, making it suitable for sensitive substrates[20][21][22][23][24]. However, it generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove[11].
-
-
Purification
-
Question: What are the recommended methods for purifying the intermediate and final products?
-
Answer: For all steps, initial purification involves an aqueous workup to remove water-soluble reagents and byproducts. The organic products can then be purified by silica gel column chromatography. For the final product, this compound, distillation under reduced pressure may also be a viable purification method if the compound is thermally stable.
-
Data Presentation
Table 1: Comparison of Protection Strategies for 10-bromodecan-1-ol
| Protecting Group | Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TBDMS | TBDMSCl, Imidazole | DMF | 25 | 2-4 | >95 |
| THP | Dihydropyran, PPTS | Dichloromethane | 25 | 1-3 | >90 |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TBDMS | TBAF (1M solution) | THF | 25 | 1-2 | >90 |
| TBDMS | AcCl (catalytic) | Methanol | 25 | 0.5-1 | >95 |
| THP | PPTS | Ethanol | 50 | 2-4 | >90 |
| THP | Acetic Acid/THF/H2O | - | 45 | 3-6 | >85 |
Table 3: Comparison of Chlorination Methods for 7-heptadecyn-1-ol
| Method | Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thionyl Chloride | SOCl2, Pyridine | Dichloromethane | 0 to 25 | 1-3 | 80-90 |
| Phosphorus Pentachloride | PCl5 | Chloroform | 0 to 25 | 1-2 | 75-85 |
| Appel Reaction | PPh3, CCl4 | Acetonitrile | 80 (reflux) | 2-4 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butyldimethylsilyloxy)-10-bromodecane
-
To a solution of 10-bromodecan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 17-(tert-butyldimethylsilyloxy)-7-heptadecyne
-
In a three-necked flask under a nitrogen atmosphere, dissolve sodium amide (1.5 eq) in anhydrous liquid ammonia at -78 °C.
-
Slowly add 1-heptyne (1.2 eq) to the sodium amide solution and stir for 1 hour.
-
Add a solution of 1-(tert-butyldimethylsilyloxy)-10-bromodecane (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the acetylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of 7-heptadecyn-1-ol
-
Dissolve the 17-(tert-butyldimethylsilyloxy)-7-heptadecyne (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) and stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 7-heptadecyn-1-ol.
Protocol 4: Synthesis of this compound (Appel Reaction)
-
To a solution of 7-heptadecyn-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile, add carbon tetrachloride (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add pentane to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold pentane.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
Caption: Key intermediates in different chlorination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 12. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 13. scholars.iwu.edu [scholars.iwu.edu]
- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. organic chemistry - Reaction of alcohols with PCl5 and PCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. Appel Reaction [organic-chemistry.org]
- 21. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Appel reaction - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Stability issues of 17-Chloro-7-heptadecyne under experimental conditions
Technical Support Center: 17-Chloro-7-heptadecyne
Disclaimer: this compound is a specialized molecule for which specific stability data is not extensively available in public literature. The following guidance is based on the well-established chemical principles governing its key functional groups: a terminal alkyne and a primary alkyl chloride. Researchers should always perform initial stability and compatibility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is dictated by its two primary functional groups:
-
Terminal Alkyne: The C-H bond on the sp-hybridized carbon is weakly acidic and can be deprotonated by strong bases. Terminal alkynes are also susceptible to oxidative coupling, dimerization, polymerization, and reactions with certain metals.[1][2] They are considered high-energy molecules and are thermodynamically less stable than internal alkynes.[2][3]
-
Primary Alkyl Chloride: The carbon-chlorine bond is a site for nucleophilic attack, potentially leading to substitution (SN2) reactions. Under the right conditions with a strong, sterically hindered base, elimination (E2) reactions can also occur to form an alkene.[4][5]
Q2: How should I properly store this compound to ensure long-term stability?
A2: To maximize shelf-life, the compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (-20°C is recommended).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-mediated degradation of the alkyne.
-
Light: Protect from light to prevent potential photolytic degradation or radical initiation.
-
Container: Use a tightly sealed, high-quality glass vial or ampoule.
Q3: My analytical data (e.g., NMR, LC-MS) shows new, unexpected peaks after a reaction. What could these impurities be?
A3: Unexpected peaks may indicate degradation. Based on the structure, potential byproducts could include:
-
From the Alkyne: Dimerized products (diynes) formed via oxidative coupling, polymers, or products of unintended addition reactions across the triple bond.
-
From the Alkyl Chloride: Products of substitution with nucleophiles present in your reaction mixture (e.g., solvents like methanol, water, or other reagents).[6] For example, if your medium contains water or hydroxide, you might form the corresponding alcohol (17-hydroxy-7-heptadecyne).
-
From Both Groups: If reaction conditions are harsh, intramolecular cyclization or other complex rearrangements could occur, though this is generally less common without specific catalysts.
Q4: Is it safe to use this compound with bases or in protic solvents?
A4: Caution is advised.
-
Bases: Strong bases (e.g., organolithiums, Grignard reagents, LDA) will deprotonate the terminal alkyne, forming an acetylide.[2] This may be a desired reaction step, but it is an important reactivity to be aware of. Weaker bases, if nucleophilic, may react at the alkyl chloride site.
-
Protic Solvents (e.g., water, methanol): While the compound is likely soluble in polar organic solvents, protic solvents can act as nucleophiles in substitution reactions at the alkyl chloride, especially if heated or under basic/acidic conditions. The terminal alkyne is generally stable in neutral protic solvents at moderate temperatures.
Troubleshooting Guides
Issue 1: Gradual disappearance of the starting material and the appearance of a complex mixture of new peaks in the LC-MS analysis of a stored solution.
| Potential Cause | Troubleshooting Step |
| Oxidative Dimerization/Polymerization | The terminal alkyne may be reacting with trace oxygen. Solution: Degas your solvents thoroughly before preparing solutions. Store solutions under an inert atmosphere (Ar or N₂). |
| Solvent Reactivity | If using a nucleophilic solvent (e.g., methanol), it may be slowly displacing the chloride via an SN2 reaction. Solution: Switch to a non-nucleophilic, aprotic solvent for storage (e.g., THF, Dioxane, Toluene) if compatible with your experimental workflow. |
| Trace Metal Contamination | Trace metals can catalyze alkyne coupling. Solution: Use high-purity, metal-free solvents and glassware. Consider adding a chelating agent like EDTA in trace amounts if metal catalysis is suspected. |
Issue 2: During a reaction in a basic medium, my starting material is consumed, but the primary product is an isomer, not the expected product.
| Potential Cause | Troubleshooting Step |
| Base-Induced Isomerization | Strong bases can sometimes catalyze the migration of the triple bond from the terminal position to an internal position. |
| Elimination Reaction | A strong, bulky base may be causing an E2 elimination of HCl to form an alkene-alkyne (an enyne). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[7][8] They involve subjecting the compound to stress conditions to predict potential degradation pathways.
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 48 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours.[7] Separately, incubate 2 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a period of 7 days. Run a dark control in parallel.
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, along with an unstressed control, by a stability-indicating method like HPLC-UV/MS or GC-MS to determine the percentage of degradation and identify major degradants.
Protocol 2: Routine Stability Monitoring by HPLC
Objective: To monitor the purity of a batch of this compound over time.
Methodology:
-
Reference Standard: Upon receiving a new batch, dissolve a small amount in acetonitrile to make a 0.5 mg/mL solution. Analyze immediately to obtain a "Time 0" chromatogram and purity value.
-
Storage: Store the main batch of the compound under recommended conditions (-20°C, inert atmosphere, dark).
-
Periodic Testing: At set intervals (e.g., 1, 3, 6, and 12 months), remove a small sample from the main batch.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in acetonitrile, identical to the "Time 0" sample.
-
HPLC Analysis: Analyze the sample using the same HPLC method as for the "Time 0" standard.
-
Comparison: Compare the peak area of this compound and the total area of any impurity peaks to the "Time 0" chromatogram. A significant decrease in the main peak area or the growth of impurity peaks indicates degradation.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
This table serves as an example for presenting results from a forced degradation study.
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl | 48 | 60 | ~5% | Minor unidentified polar impurities |
| 0.1 M NaOH | 48 | 60 | ~35% | 17-Hydroxy-7-heptadecyne, Dimer |
| 3% H₂O₂ | 48 | 25 | ~15% | Oxidized species, Dimer |
| Thermal (Solid) | 48 | 70 | <2% | Minimal degradation |
| Thermal (Solution) | 48 | 60 | ~8% | Dimer, Polymer traces |
| Photolytic (UV/Vis) | 168 | 25 | ~10% | Several minor nonpolar impurities |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. quora.com [quora.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting peak splitting in NMR for 17-Chloro-7-heptadecyne
Technical Support Center: NMR Spectroscopy
Welcome to the technical support center for NMR spectroscopy. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during NMR experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) related to peak splitting, with a specific focus on the analysis of 17-Chloro-7-heptadecyne.
Troubleshooting Peak Splitting in the NMR Spectrum of this compound
Peak splitting in an NMR spectrum provides valuable information about the molecular structure, but unexpected or complex splitting patterns can be challenging to interpret. This guide addresses common causes of peak splitting and provides systematic troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: I am observing more peaks than expected in the 1H NMR spectrum of my this compound sample. What could be the cause?
A1: Unexpected peak splitting can arise from several factors:
-
Spin-Spin Coupling: Protons on adjacent carbons that are not chemically equivalent will split each other's signals. This is the most common source of peak splitting and generally follows the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[1][2]
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Magnetic Inequivalence: Protons that are chemically equivalent (i.e., they can be interchanged by a symmetry operation) may not be magnetically equivalent. This occurs when their coupling relationships to another nucleus are different.[3][4][5][6] For instance, methylene protons in a chiral molecule or near a stereocenter can become magnetically inequivalent and split each other, a phenomenon known as diastereotopicity.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J), second-order effects can occur.[7][8][9][10] This leads to complex and often non-first-order splitting patterns, where the n+1 rule does not apply. The "roofing" effect, where the inner peaks of two coupled multiplets are taller than the outer peaks, is a common indicator of second-order coupling.[7][11]
-
Presence of Impurities: The presence of solvents (e.g., ethyl acetate, dichloromethane) or other impurities can introduce extra peaks into your spectrum.[12]
-
Conformational Isomers (Rotamers): If the rotation around a single bond is slow on the NMR timescale, different conformations can give rise to separate sets of peaks.[12]
Q2: The splitting patterns in my spectrum are complex and do not follow the simple n+1 rule. How can I interpret them?
A2: Complex splitting patterns that deviate from the n+1 rule are often due to one of the following:
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Overlapping Multiplets: Signals from different protons may overlap, creating a complex and difficult-to-interpret multiplet.
-
Magnetic Inequivalence: As mentioned in Q1, chemically equivalent protons can be magnetically inequivalent, leading to more complex splitting. For example, two protons on the same CH2 group can split each other, resulting in a pair of doublets (a doublet of doublets).[3][4]
-
Second-Order Effects: When coupling constants are large relative to the chemical shift difference between coupled nuclei, the spectrum becomes second-order.[7][8][9][13] These patterns can be difficult to analyze by hand and may require spectral simulation software for accurate interpretation. Running the spectrum on a higher field NMR spectrometer can sometimes simplify these patterns by increasing the chemical shift difference (in Hz) between coupled protons.[10]
Q3: My peaks are broad, which is obscuring the splitting patterns. What can I do to improve the resolution?
A3: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by a process called shimming. Poor shimming is a common cause of broad peaks.[12]
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening.[12]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule (e.g., hydroxyl or amine protons) can appear as broad signals. Shaking the sample with a drop of D2O will cause exchangeable protons to be replaced with deuterium, leading to the disappearance of their corresponding peaks.[11][12]
-
Incomplete Dissolution: If the sample is not fully dissolved, the suspension can lead to broad lines.[14]
Data Presentation
The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound. These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
| Atom Assignment | Proton (1H) Chemical Shift (ppm) | Carbon (13C) Chemical Shift (ppm) | Expected 1H Splitting Pattern |
| H-1 (CH3) | ~ 0.9 | ~ 14 | Triplet |
| H-2 to H-5 (CH2) | ~ 1.2 - 1.4 | ~ 22 - 32 | Multiplet |
| H-6 (CH2) | ~ 2.1 - 2.3 | ~ 18 - 28 | Multiplet |
| C-7 & C-8 (C≡C) | - | ~ 80 - 90 | - |
| H-9 (CH2) | ~ 2.1 - 2.3 | ~ 18 - 28 | Multiplet |
| H-10 to H-16 (CH2) | ~ 1.2 - 1.4 | ~ 22 - 32 | Multiplet |
| H-17 (CH2Cl) | ~ 3.5 | ~ 45 | Triplet |
Experimental Protocols
Protocol for Acquiring a High-Quality 1H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[15][16]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial.[16] Ensure the solvent is of high purity to avoid extraneous peaks.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.[14]
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[17]
-
Cap the NMR tube securely.[15]
-
-
Instrument Settings (for a standard 400-600 MHz spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg' or 'zg30') is typically sufficient. For samples with low concentration, more scans will be needed.[18]
-
Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).
-
Number of Scans (NS): Start with 8 or 16 scans for a moderately concentrated sample. Increase the number of scans to improve the signal-to-noise ratio for dilute samples.
-
Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans, which is important for accurate integration.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.[18]
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
Mandatory Visualization
Troubleshooting Workflow for NMR Peak Splitting
Caption: A flowchart for troubleshooting unexpected peak splitting in NMR spectra.
References
- 1. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Magnetic inequivalence - Wikipedia [en.wikipedia.org]
- 4. labs.chem.byu.edu [labs.chem.byu.edu]
- 5. University of Ottawa NMR Facility Blog: Chemical and Magnetic Equivalence [u-of-o-nmr-facility.blogspot.com]
- 6. Magnetic Equivalence [inmr.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 9. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. scribd.com [scribd.com]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Resolving impurities in 17-Chloro-7-heptadecyne samples
Technical Support Center: 17-Chloro-7-heptadecyne
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a long-chain chloroalkyne. Its structure consists of a 17-carbon chain with a chlorine atom at position 17 and a triple bond (alkyne) at position 7.
Q2: What are the most common impurities in synthesized this compound?
Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be haloalkanes or terminal alkynes.
-
Homocoupled byproducts: Side reactions, particularly in Grignard-based syntheses, can lead to the formation of dimers.
-
Isomers: Isomerization of the alkyne bond along the carbon chain can occur, especially in the presence of base or heat.
-
Solvent residues: Residual solvents from the reaction or purification steps, such as diethyl ether or tetrahydrofuran (THF), may be present.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying purity and detecting volatile impurities.[][2] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying isomeric impurities, while Mass Spectrometry (MS) helps in identifying the molecular weights of impurities.[]
Troubleshooting Guide
Issue 1: My NMR spectrum shows unexpected peaks in the aliphatic region.
-
Possible Cause A: Unreacted Starting Materials. If your synthesis involved the reaction of a Grignard reagent with a haloalkane, these peaks could correspond to the starting alkyl halide or the hydrocarbon formed by the quenching of the Grignard reagent.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Compare the NMR spectrum of your product with the spectra of the starting materials.
-
Perform a co-injection on a GC or HPLC system with the suspected starting material to see if the peak retention time matches.
-
Purify the product using column chromatography to remove more polar starting materials.
-
-
Possible Cause B: Solvent Residues. Peaks corresponding to common laboratory solvents like diethyl ether, THF, or hexanes may be present.
-
Troubleshooting Steps:
-
Identify the solvent peaks by comparing their chemical shifts to known values.
-
Remove residual solvent by drying the sample under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Issue 2: Mass spectrometry analysis indicates a compound with double the expected molecular weight.
-
Possible Cause: Homocoupling Byproduct. This is a common side reaction in syntheses involving organometallic reagents like Grignard reagents.[3] It results in the formation of a dimer of one of the starting materials.
-
Troubleshooting Steps:
-
Optimize the reaction conditions to minimize side reactions. This may involve adjusting the temperature, addition rate of reagents, or using a different solvent.
-
Purify the product using column chromatography. The homocoupled byproduct will likely have a different polarity and can be separated.
-
Issue 3: My product appears to be an oil, but the literature reports it as a solid.
-
Possible Cause: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice of a compound, causing it to remain an oil. Isomeric impurities are a common cause of this issue.
-
Troubleshooting Steps:
-
Re-purify the sample using flash column chromatography with a slow gradient to ensure good separation.
-
Attempt to crystallize the purified oil from a suitable solvent system. Start with a nonpolar solvent and slowly add a more polar co-solvent until turbidity is observed, then allow it to slowly cool.
-
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Common Impurities Detected |
| Gas Chromatography (GC) | Quantitative purity, detection of volatile impurities. | Solvent residues, volatile starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | Homocoupled byproducts, non-volatile starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of isomers and structural analogs. | Isomeric impurities, structurally related byproducts. |
| Mass Spectrometry (MS) | Molecular weight of the compound and impurities. | Homocoupled byproducts, unexpected reaction products. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexanes. Add a small amount of silica gel to the solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., 98:2 hexanes:ethyl acetate).
-
Loading the Sample: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The non-polar this compound should elute relatively quickly.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for identifying and removing impurities.
Caption: Decision tree for selecting the appropriate purification method.
References
Technical Support Center: Degradation of 17-Chloro-7-heptadecyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 17-Chloro-7-heptadecyne.
Frequently Asked Questions (FAQs)
A collection of common questions regarding the experimental setup and interpretation of results for the degradation of this compound.
| Question ID | Question | Answer |
| FAQ-001 | What is the likely first step in the microbial degradation of this compound? | Based on studies of similar long-chain chlorinated alkanes, the initial step is likely dehalogenation, where the terminal chlorine atom is removed. This can occur via hydrolytic or oxygenolytic dehalogenase enzymes under aerobic conditions, or through reductive dehalogenation under anaerobic conditions.[1][2] |
| FAQ-002 | How might the alkyne group at the 7-position influence degradation? | The carbon-carbon triple bond (alkyne) can be a site for enzymatic attack. Potential reactions include hydration, catalyzed by enzymes like acetylene hydratase, to form a ketone, or oxidation by cytochrome P450 enzymes.[3][4] These transformations can alter the polarity and subsequent metabolism of the molecule. |
| FAQ-003 | What are the expected major degradation products? | Following dehalogenation to form 7-heptadecyn-1-ol, subsequent oxidation would yield 7-heptadecynoic acid. This fatty acid would then likely undergo β-oxidation, sequentially shortening the carbon chain. The fate of the fragment containing the alkyne group would depend on the specific enzymatic machinery of the microorganisms. |
| FAQ-004 | What type of microorganisms are likely to degrade this compound? | Bacteria from the genera Pseudomonas and Rhodococcus are known for their ability to degrade a wide range of hydrocarbons, including chlorinated compounds and alkanes.[2][5] Fungi may also play a role. Enrichment cultures from contaminated sites are often used to isolate effective degrading strains. |
| FAQ-005 | What are the key environmental factors influencing the degradation rate? | Temperature, pH, oxygen availability, and the presence of essential nutrients (nitrogen, phosphorus) are critical.[6] For co-metabolism, the presence of a primary carbon source may be necessary to induce the required degradative enzymes. |
| FAQ-006 | What analytical techniques are most suitable for studying the degradation of this compound? | Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identifying and quantifying the parent compound and its volatile metabolites.[7][8] Liquid chromatography-mass spectrometry (LC-MS) can be used for more polar, non-volatile metabolites. |
Troubleshooting Guides
Guidance for common issues encountered during the experimental investigation of this compound degradation.
| Problem ID | Problem | Possible Causes | Suggested Solutions |
| TRB-001 | No degradation of this compound observed. | - Inappropriate microbial consortium. - Sub-optimal environmental conditions (pH, temperature). - Toxicity of the compound at the tested concentration. - Lack of essential nutrients. | - Use an enriched microbial culture from a contaminated site. - Optimize incubation conditions. - Perform a toxicity assay and test a range of concentrations. - Amend the medium with a nitrogen and phosphorus source.[6][9] |
| TRB-002 | Poor recovery of the compound from the experimental matrix. | - Inefficient extraction solvent. - Adsorption to glassware or sample matrix. - Volatilization of the compound. | - Test different extraction solvents (e.g., hexane, dichloromethane). - Use silanized glassware to reduce adsorption. - Ensure a closed experimental setup to prevent loss of volatile compounds. |
| TRB-003 | Inconsistent results between replicate experiments. | - Non-homogeneous distribution of the compound or inoculum. - Variability in experimental conditions. - Contamination. | - Ensure thorough mixing of the compound and inoculum in the media. - Maintain strict control over all experimental parameters. - Use sterile techniques to avoid contamination. |
| TRB-004 | Identification of unknown peaks in GC-MS analysis. | - Formation of degradation intermediates. - Contaminants from solvents or glassware. - Abiotic transformation of the compound. | - Analyze the mass spectra of the unknown peaks and compare them to spectral libraries. - Run solvent and media blanks to identify background contaminants. - Include a sterile control to distinguish between biotic and abiotic degradation. |
| TRB-005 | Peak tailing or poor peak shape in GC analysis. | - Active sites in the GC inlet or column. - Inappropriate GC column phase. - Column degradation. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Select a column with appropriate polarity for the analytes. - Condition the column according to the manufacturer's instructions and trim the front end if necessary.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments to study the degradation of this compound.
Protocol 1: Aerobic Biodegradation Assay
Objective: To assess the aerobic biodegradation of this compound by a microbial consortium.
Materials:
-
Microbial inoculum (e.g., activated sludge, soil slurry from a contaminated site).
-
Basal salt medium (BSM).
-
This compound stock solution in a suitable solvent (e.g., acetone).
-
Sterile flasks or vials.
-
Shaking incubator.
-
Extraction solvent (e.g., hexane).
-
Anhydrous sodium sulfate.
-
GC-MS system.
Procedure:
-
Prepare the BSM and dispense into sterile flasks.
-
Inoculate the flasks with the microbial consortium.
-
Add this compound to achieve the desired final concentration. Include a solvent control (inoculum + solvent without the test compound) and a sterile control (BSM + test compound, no inoculum).
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30°C).
-
At specified time points, sacrifice replicate flasks for analysis.
-
Extract the remaining this compound and its metabolites by adding the extraction solvent and shaking vigorously.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it.
-
Analyze the extract using GC-MS to quantify the parent compound and identify any degradation products.
Protocol 2: Identification of Metabolites by GC-MS
Objective: To identify the intermediate and final products of this compound degradation.
Materials:
-
Extracts from the biodegradation assay.
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
-
Derivatizing agent (e.g., BSTFA for silylation of polar metabolites).
-
Mass spectral library (e.g., NIST).
Procedure:
-
Inject the concentrated extract into the GC-MS.
-
Operate the GC with a temperature program that allows for the separation of compounds with a wide range of boiling points.
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.
-
Compare the obtained mass spectra with those in the mass spectral library for tentative identification of metabolites.
-
For polar metabolites containing hydroxyl or carboxyl groups, perform derivatization prior to GC-MS analysis to improve volatility and chromatographic performance.
-
Confirm the identity of key metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
Quantitative Data Summary
As no specific experimental data for the degradation of this compound is publicly available, the following table presents a representative dataset that might be obtained from a biodegradation study of a similar long-chain chlorinated hydrocarbon.
| Time (days) | This compound Concentration (µg/L) | Metabolite A (7-heptadecyn-1-ol) Concentration (µg/L) | Metabolite B (7-heptadecynoic acid) Concentration (µg/L) |
| 0 | 1000 | 0 | 0 |
| 2 | 850 | 120 | 30 |
| 5 | 550 | 250 | 150 |
| 10 | 200 | 150 | 300 |
| 15 | 50 | 40 | 180 |
| 20 | <10 | <10 | 80 |
Visualizations
Proposed Aerobic Degradation Pathway of this compound
References
- 1. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioremediation FAQs | Learn About the Process & Success [spilltech.ie]
- 7. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 8. scribd.com [scribd.com]
- 9. microbenotes.com [microbenotes.com]
- 10. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Long-Chain Alkyne Synthesis
Welcome to the technical support center for long-chain alkyne synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to isomerization and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is alkyne isomerization and why is it a problem in long-chain alkyne synthesis?
A1: Alkyne isomerization, also known as alkyne migration, is a chemical reaction where the carbon-carbon triple bond shifts its position along the carbon chain. In the synthesis of long-chain compounds, particularly terminal alkynes, this is problematic because internal alkynes are often more thermodynamically stable. The reaction can be catalyzed by bases, leading to a mixture of isomers, including internal alkynes and allenes (compounds with adjacent double bonds, C=C=C). This mixture can be difficult to separate and reduces the yield of the desired terminal alkyne product.
Q2: What are the main factors that promote alkyne isomerization?
A2: The primary factors promoting alkyne isomerization are the presence of a base and elevated temperatures. Strong bases are particularly effective at catalyzing this process. The reaction proceeds through the deprotonation of a carbon adjacent to the triple bond (a propargylic proton), forming an allenic anion intermediate, which can then be protonated at a different position to yield an isomerized alkyne or an allene.[1][2][3] Even weaker bases can cause isomerization if the reaction is heated.[4]
Q3: What is the "alkyne zipper" reaction?
A3: The "alkyne zipper" is a specific type of isomerization reaction where an internal alkyne is deliberately converted into a terminal alkyne.[1] This is achieved by using a very strong base, such as potassium 1,3-diaminopropanide, which is capable of deprotonating the terminal alkyne to form a stable acetylide anion. This thermodynamically favorable salt formation drives the equilibrium toward the terminal alkyne.[1]
Q4: How can I prevent unwanted isomerization during synthesis?
A4: The most common and effective strategy to prevent isomerization is to protect the acidic proton of a terminal alkyne.[5][6] Trialkylsilyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldimethylsilyl (TBS), are frequently used for this purpose.[7] By replacing the acidic proton, the primary pathway for base-catalyzed isomerization is blocked. Careful selection of reaction conditions, such as using non-nucleophilic bases and maintaining low temperatures, can also help minimize isomerization.
Troubleshooting Guide
Q1: I've performed a reaction to synthesize a terminal alkyne, but my NMR analysis shows a mixture of products, including what appears to be an internal alkyne and possibly an allene. What went wrong?
A1: This is a classic sign of alkyne isomerization. The likely cause is the presence of a base in your reaction or workup that was strong enough to deprotonate the propargylic position. This could be a reagent from the current step or a residual base from a previous step.
Troubleshooting Steps:
-
Protect the Alkyne: If your synthesis allows, protect the terminal alkyne with a silyl group (e.g., TMS or TBS) before proceeding with subsequent steps that involve basic conditions.[7][8]
-
Re-evaluate Your Base: If a base is required, consider using a bulkier, less nucleophilic, or weaker base. For example, lithium diisopropylamide (LDA) is a bulky base that can be effective.[8]
-
Control Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of isomerization.
-
Purification: If isomerization has already occurred, separation can be attempted. Chromatography on silica gel impregnated with silver nitrate (AgNO₃) can sometimes separate internal alkynes and allenes from the desired terminal alkyne.[9] For terminal alkynes, another method involves forming an insoluble copper or silver acetylide salt, filtering it, and then regenerating the alkyne by treatment with acid.[9][10]
Q2: I'm trying to deprotect a silyl-protected alkyne, but I'm observing isomerization or low yields. How can I improve this step?
A2: The choice of deprotection reagent and conditions is critical to avoid isomerization. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are common but can be basic enough to cause issues, especially if the reaction is heated or run for an extended period.[11][12]
Recommended Deprotection Protocols:
-
Mild Conditions: For TMS-protected alkynes, mild conditions such as potassium carbonate (K₂CO₃) in methanol (MeOH) are often effective and less likely to cause isomerization.[13]
-
Buffered Fluoride Source: If TBAF is used, consider buffering the reaction mixture with acetic acid to neutralize the generated basic alkoxide byproducts.[12]
-
Alternative Reagents: For more robust silyl groups, other fluoride sources like HF-Pyridine or silver-catalyzed methods can be employed, which may offer better selectivity.[14]
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Common Reagent for Protection | Relative Stability to Acid | Relative Stability to Fluoride | Common Deprotection Reagent |
| Trimethylsilyl | TMS | TMS-Cl, Imidazole | Low | Low | K₂CO₃/MeOH; TBAF[11][13] |
| Triethylsilyl | TES | TES-Cl, Imidazole | Medium | Medium | TBAF; HF-Pyridine[7][12] |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl, Imidazole | High | High | TBAF; HF-Pyridine[7][8] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | High | Medium | TBAF[7] |
Data compiled from references[7][12]. Stability is relative; specific reaction conditions will determine outcomes.
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne using TBS-Cl
-
Dissolve the Alkyne: Dissolve the terminal alkyne (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add Base and Silyl Chloride: Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with a non-polar solvent like hexane or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a TBS-Protected Alkyne using TBAF
-
Dissolve the Protected Alkyne: Dissolve the TBS-protected alkyne (1.0 eq) in tetrahydrofuran (THF).
-
Add TBAF: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting terminal alkyne by column chromatography.[5]
Visualizations
Caption: Workflow for long-chain alkyne synthesis with key isomerization checkpoints.
Caption: Decision tree for troubleshooting isomerization in alkyne synthesis.
References
- 1. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. researchgate.net [researchgate.net]
- 10. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 17-Chloro-7-heptadecyne and Other Halogenated Alkynes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established method for modulating potency, selectivity, and pharmacokinetic properties. Halogenated alkynes, in particular, serve as versatile building blocks in organic synthesis, offering a reactive handle for various coupling reactions. This guide provides a comparative overview of 17-Chloro-7-heptadecyne against other halogenated alkynes, focusing on their chemical reactivity and potential biological applications, supported by illustrative experimental data and detailed protocols.
Introduction to Halogenated Alkynes
Halogenated alkynes are characterized by the presence of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) attached to a carbon-carbon triple bond or within the alkyl chain of an alkyne. The nature of the halogen significantly influences the compound's reactivity and biological profile. This guide will focus on the comparison of a specific long-chain chloroalkyne, this compound, with its bromo- and iodo-alkyne analogues.
This compound is a long-chain internal alkyne with a terminal chlorine atom. Its structure suggests potential for both the reactivity of the alkyne and the influence of the terminal chloro group on its biological interactions.
Chemical Reactivity Comparison
A key application of terminal alkynes in drug development and medicinal chemistry is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of haloalkynes in such reactions is heavily dependent on the nature of the halogen.
The general trend for reactivity in Sonogashira coupling and other similar nucleophilic substitution reactions is:
Iodoalkynes > Bromoalkynes > Chloroalkynes
This trend is attributed to the bond strength between the carbon and the halogen atom (C-I < C-Br < C-Cl), with the weaker bonds being easier to break, thus leading to higher reactivity.
| Compound | Halogen | Relative Reactivity in Sonogashira Coupling |
| 17-Iodo-7-heptadecyne | Iodine | High |
| 17-Bromo-7-heptadecyne | Bromine | Moderate |
| This compound | Chlorine | Low |
This table presents a qualitative comparison based on established reactivity trends of halogenated compounds in cross-coupling reactions.
The lower reactivity of chloroalkynes like this compound can be advantageous in multi-step syntheses where selective reaction at a more reactive site (e.g., a bromo or iodo group on another part of the molecule) is desired.
Biological Activity Comparison (Illustrative Data)
For the purpose of this guide, we will present hypothetical comparative data for cytotoxicity against a cancer cell line (e.g., HeLa) and inhibition of a relevant enzyme (e.g., acetylcholinesterase, AChE), which is a target in neurodegenerative diseases.
Comparative Cytotoxicity (MTT Assay)
| Compound | IC50 (µM) against HeLa cells |
| 17-Iodo-7-heptadecyne | 15 |
| 17-Bromo-7-heptadecyne | 25 |
| This compound | 40 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general trends where increased reactivity of the C-X bond can sometimes correlate with higher biological activity.
Comparative Enzyme Inhibition (Acetylcholinesterase Assay)
| Compound | IC50 (µM) for AChE Inhibition |
| 17-Iodo-7-heptadecyne | 5 |
| 17-Bromo-7-heptadecyne | 10 |
| This compound | 18 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To facilitate the independent verification and expansion of the illustrative data presented, detailed protocols for the synthesis of a halogenated alkyne and for relevant biological assays are provided below.
Synthesis of 17-Halo-7-heptadecyne (General Protocol)
This protocol describes a general method for the synthesis of a terminal haloalkyne from a corresponding terminal alkyne.
Materials:
-
7-Heptadecyn-1-ol
-
N-Halosuccinimide (NCS for chloro, NBS for bromo, NIS for iodo)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-Heptadecyn-1-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add the N-halosuccinimide (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 17-halo-7-heptadecyne.
Cytotoxicity Assay (MTT Protocol)[1][2][3][4][5]
This protocol outlines the determination of the cytotoxic effects of the compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Acetylcholinesterase Inhibition Assay[6][7][8][9][10]
This protocol describes an in vitro assay to determine the inhibitory effect of the compounds on acetylcholinesterase activity using Ellman's method.[5][6][7][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution (0.3 mM in buffer) to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM in buffer).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 values.
Signaling Pathway and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Relative reactivity of halogenated alkynes.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The choice of halogen in a halogenated alkyne has a profound impact on its chemical reactivity and, potentially, its biological activity. This compound, being a chloroalkyne, is expected to be less reactive in common cross-coupling reactions compared to its bromo and iodo counterparts. This lower reactivity can be strategically employed in complex syntheses. While specific biological data for this compound is lacking, the provided illustrative data and detailed experimental protocols offer a framework for its evaluation and comparison with other halogenated alkynes. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the potential of this and other halogenated compounds in their programs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of 17-Halo-7-heptadecynes: A Focus on Chloro- and Bromo- Analogues
A detailed examination of the physicochemical properties, spectral characteristics, and potential reactivity of 17-Chloro-7-heptadecyne and its bromo-analogue, providing a foundational guide for researchers in synthetic chemistry and drug discovery.
Due to the limited availability of direct experimental data for this compound and its bromo-analogue, this guide presents a comparative analysis based on established principles of organic chemistry and spectroscopic techniques. The data herein is predictive and intended to serve as a baseline for future experimental work. This document provides a theoretical framework for their synthesis, characterization, and potential biological interactions, drawing parallels from known long-chain haloalkynes.
Physicochemical Properties: A Comparative Overview
The substitution of a chlorine atom with a bromine atom at the 17th position of the 7-heptadecyne backbone induces notable changes in the molecule's physical and chemical properties. These differences, summarized in the table below, are primarily dictated by the distinct atomic characteristics of chlorine and bromine.
| Property | This compound | 17-Bromo-7-heptadecyne | Justification |
| Molecular Weight | 284.93 g/mol | 329.38 g/mol | The atomic weight of Bromine (79.90 u) is significantly higher than that of Chlorine (35.45 u). |
| Boiling Point | Predicted to be lower | Predicted to be higher | Increased molecular weight and stronger van der Waals forces in the bromo-analogue lead to a higher boiling point. |
| Density | Predicted to be lower | Predicted to be higher | The higher mass of the bromine atom results in a greater overall molecular density. |
| Polarizability | Lower | Higher | Bromine's larger and more diffuse electron cloud makes the bromo-compound more polarizable. |
| Reactivity of C-X Bond | Less reactive | More reactive | The Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, making the bromo-analogue more susceptible to nucleophilic substitution. |
Spectroscopic Signature Analysis
The structural differences between the two analogues would be clearly discernible through various spectroscopic methods. The following table outlines the expected variations in their spectral data.
| Spectroscopic Technique | Expected Observations for this compound | Expected Observations for 17-Bromo-7-heptadecyne | Key Differentiator |
| ¹H NMR | Methylene protons adjacent to chlorine (C17-H₂) would appear around δ 3.5-3.7 ppm. | Methylene protons adjacent to bromine (C17-H₂) would appear slightly downfield, around δ 3.4-3.6 ppm. | The precise chemical shift of the C17 protons. |
| ¹³C NMR | The carbon atom attached to chlorine (C17) would resonate in the range of δ 40-50 ppm. | The carbon atom attached to bromine (C17) would resonate further upfield, in the range of δ 30-40 ppm. | The chemical shift of the C17 carbon atom. |
| Mass Spectrometry | The mass spectrum would show a characteristic M/M+2 isotopic pattern of approximately 3:1 for the chlorine atom. | The mass spectrum would exhibit a distinctive M/M+2 isotopic pattern of nearly 1:1 for the bromine atom. | The isotopic distribution pattern of the molecular ion peak. |
Experimental Protocols
The synthesis and analysis of these compounds would follow established organic chemistry methodologies. Below are representative protocols.
General Synthetic Workflow
The synthesis of 17-halo-7-heptadecynes can be conceptualized through a multi-step process, starting from a suitable diol. The workflow diagram below illustrates a plausible synthetic route.
Caption: Proposed synthetic pathway for 17-halo-7-heptadecynes.
Synthetic Protocol: A Representative Example
-
Monobromination of 1,10-Decanediol: 1,10-decanediol is treated with one equivalent of hydrobromic acid to yield 10-bromo-1-decanol.
-
Oxidation: The primary alcohol of 10-bromo-1-decanol is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to form 10-bromo-1-decanal.
-
Alkynylation: 1-Heptyne is deprotonated with a strong base such as n-butyllithium, followed by the addition of 10-bromo-1-decanal to form the secondary alcohol, 17-bromo-7-heptadecyn-10-ol.
-
Deoxygenation: The secondary alcohol is then removed, for instance, via a Barton-McCombie deoxygenation, to yield 17-bromo-7-heptadecyne.
-
Halogen Exchange (for Chloro-analogue): To obtain the chloro-analogue, 17-bromo-7-heptadecyn-10-ol can undergo a Finkelstein reaction with sodium chloride in a suitable solvent like acetone before the deoxygenation step.
Analytical Characterization Workflow
The identity and purity of the synthesized compounds would be confirmed using a standard analytical workflow.
Caption: Standard workflow for purification and characterization.
Potential Signaling Pathway Interactions
Long-chain lipids and their derivatives are known to interact with various cellular signaling pathways. While the specific targets of 17-halo-7-heptadecynes are unknown, a hypothetical interaction with a generic lipid-activated signaling pathway is depicted below. The greater reactivity of the bromo-analogue might lead to a higher propensity for covalent modification of protein targets.
Caption: Hypothetical interaction with a cell surface receptor pathway.
A Comparative Analysis of Functional Group Reactivity: Alkyne vs. Chloro Group in 17-Chloro-7-heptadecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the internal alkyne and primary chloro functional groups within the bifunctional molecule, 17-Chloro-7-heptadecyne. Understanding the chemoselectivity of these groups is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This analysis is supported by established principles of organic chemistry and provides a framework for predicting and controlling reaction outcomes.
Executive Summary
The reactivity of the internal alkyne and the primary chloro group in this compound is highly dependent on the reaction conditions and the nature of the reagents employed. In general, the alkyne moiety is susceptible to electrophilic additions and reductions, while the chloro group is prone to nucleophilic substitution and elimination reactions. Their relative reactivity can be selectively targeted to achieve desired chemical transformations.
Data Presentation: Predicted Reactivity under Various Conditions
| Reaction Type | Reagent/Condition | Predicted Reactive Site | Primary Reaction | Rationale |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., CN⁻, N₃⁻, I⁻) | Chloro Group | Sₙ2 Displacement | The primary alkyl chloride is a good substrate for Sₙ2 reactions, which are favored by strong, unhindered nucleophiles.[1][2][3][4][5] |
| Elimination | Strong, Bulky Bases (e.g., t-BuOK) | Chloro Group | E2 Elimination | Strong, sterically hindered bases favor the elimination of HCl to form an alkene.[5] |
| Electrophilic Addition | Electrophiles (e.g., HBr, Br₂) | Alkyne Group | Halogenation/Hydrohalogenation | The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles.[6][7][8][9] Alkynes are generally less reactive than alkenes in these reactions. |
| Reduction (Hydrogenation) | H₂/Pd, Pt, or Ni | Alkyne Group | Complete Reduction to Alkane | Catalytic hydrogenation will typically reduce the alkyne all the way to the corresponding alkane.[10][11] |
| Reduction (Partial) | Lindlar's Catalyst or Na/NH₃ | Alkyne Group | Partial Reduction to Alkene | Specialized catalysts or dissolving metal reductions can selectively reduce the alkyne to a cis- or trans-alkene, respectively.[12][10] |
| Reduction (Chemical) | Hydride Reagents (e.g., LiAlH₄) | Chloro Group | Reduction to Alkane | Strong hydride reagents can reduce primary alkyl halides to alkanes.[13] |
Experimental Protocols: Methodologies for Selective Transformations
The following are generalized experimental protocols that can be adapted to selectively target either the chloro or the alkyne group in this compound.
Protocol 1: Nucleophilic Substitution of the Chloro Group (Sₙ2)
Objective: To replace the chlorine atom with a nucleophile without affecting the alkyne.
Procedure:
-
Dissolve this compound in a suitable aprotic solvent such as acetone or DMF.
-
Add a slight excess (1.1-1.5 equivalents) of a sodium or potassium salt of the desired nucleophile (e.g., NaCN, NaN₃, KI).
-
Heat the reaction mixture at a temperature typically ranging from 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Electrophilic Addition to the Alkyne Group (Bromination)
Objective: To add bromine across the triple bond while leaving the chloro group intact.
Procedure:
-
Dissolve this compound in an inert solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent dropwise to the solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the disappearance of the bromine color and the formation of the product by TLC.
-
Once the reaction is complete, wash the solution with aqueous sodium thiosulfate to remove any excess bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dibromoalkene by column chromatography.
Protocol 3: Partial Reduction of the Alkyne Group
Objective: To selectively reduce the alkyne to a cis-alkene using Lindlar's catalyst.
Procedure:
-
Dissolve this compound in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy to observe the disappearance of the alkyne and the appearance of the alkene.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the cis-alkene by column chromatography.
Mandatory Visualization: Logical Workflow for Reactivity Determination
Caption: A logical workflow for predicting the chemoselective reactivity of this compound.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Benchmarking the Synthesis of 17-Chloro-7-heptadecyne: A Comparative Guide to Synthetic Methodologies
For Immediate Release
In the landscape of complex organic synthesis, the efficient and selective construction of functionalized long-chain aliphatic compounds is of paramount importance for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of potential synthetic routes for 17-Chloro-7-heptadecyne, a molecule featuring a long alkyl chain with a chloro substituent and an internal alkyne. The following sections benchmark three distinct synthetic strategies—Sonogashira Coupling, Alkylation of a Terminal Alkyne, and Cadiot-Chodkiewicz Coupling—offering a detailed examination of their experimental protocols and expected performance based on analogous reactions reported in the literature.
Method 1: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. For the synthesis of this compound, a modified approach using a long-chain alkyl halide is proposed. This method offers a direct and convergent route to the target molecule.
Experimental Protocol
A plausible experimental protocol for the Sonogashira coupling approach is as follows:
-
Preparation of the Reaction Mixture: In a dry, argon-flushed Schlenk flask, combine 1-heptyne (1.1 equivalents), 1-chloro-10-iododecane (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Performance Data (Analogous Reactions)
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity | >95% after chromatography |
| Reaction Time | 24 hours |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, 1-heptyne, 1-chloro-10-iododecane |
Method 2: Alkylation of a Terminal Alkyne
This two-step method involves the initial deprotonation of a terminal alkyne to form a potent nucleophile, which is then used to displace a halide from a long-chain alkyl halide. This is a classic and versatile method for constructing internal alkynes.
Experimental Protocol
The experimental protocol for the alkylation approach is detailed below:
-
Formation of the Acetylide: In a dry, argon-flushed three-neck flask equipped with a dropping funnel and a dry ice/acetone condenser, dissolve 1-heptyne (1.0 equivalent) in anhydrous THF. Cool the solution to -78°C and add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.
-
Alkylation: Add a solution of 1,10-dichlorodecane (1.2 equivalents) in anhydrous THF to the acetylide solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, hexane) to isolate this compound.
Performance Data (Analogous Reactions)
Alkylation of terminal alkynes with primary alkyl halides is a well-established reaction. The use of a dichloroalkane requires careful control of stoichiometry to favor mono-alkylation.
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity | >98% after chromatography |
| Reaction Time | 13 hours |
| Key Reagents | 1-heptyne, n-BuLi, 1,10-dichlorodecane |
Method 3: Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical diacetylene. To apply this to the synthesis of this compound, a suitable haloalkyne precursor would first need to be synthesized.
Experimental Protocol
This synthetic route would involve two major steps:
Step 1: Synthesis of 1-bromo-1-decyne (or a similar haloalkyne)
Step 2: Cadiot-Chodkiewicz Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 1-heptyne (1.2 equivalents) in methanol. Add a catalytic amount of copper(I) chloride and a suitable amine base (e.g., butylamine).
-
Addition of Haloalkyne: Add a solution of the 1-haloalkyne (e.g., 1-bromo-1-(10-chlorodecyl)acetylene, 1.0 equivalent) in methanol dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: Similar to the methods described above, involving an aqueous work-up, extraction, and chromatographic purification.
Performance Data (Analogous Reactions)
The Cadiot-Chodkiewicz coupling is highly effective for the synthesis of diynes. However, the multi-step nature of this approach to a mono-alkyne product makes it less direct than the other methods for this specific target.
| Parameter | Expected Value (for coupling step) |
| Yield | 80-95% |
| Purity | >95% after chromatography |
| Reaction Time | 12-18 hours |
| Key Reagents | CuCl, Butylamine, Terminal Alkyne, Haloalkyne |
Comparative Analysis
| Method | Pros | Cons | Overall Feasibility |
| Sonogashira Coupling | - Direct, one-pot reaction- Convergent synthesis | - Requires a palladium catalyst which can be costly- Potential for side reactions (homo-coupling) | High: A very plausible and direct route, though catalyst cost may be a factor. |
| Alkylation of Terminal Alkyne | - High yielding and reliable- Does not require expensive metal catalysts | - Two-step process if starting from smaller precursors- Requires cryogenic temperatures | Very High: A classic and cost-effective method for this type of transformation. |
| Cadiot-Chodkiewicz Coupling | - High yields for the coupling step | - Requires the synthesis of a specific haloalkyne precursor, adding steps to the overall synthesis- Less atom-economical for this target | Moderate: While the core reaction is efficient, the overall synthetic route is less direct for this particular molecule compared to the other methods. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the two most direct synthetic methods, the following diagrams were generated using the DOT language.
Caption: Sonogashira Coupling Workflow
Caption: Alkylation Pathway Workflow
Conclusion
For the synthesis of this compound, both the Sonogashira Coupling and the Alkylation of a Terminal Alkyne represent highly viable and efficient strategies. The choice between these methods may ultimately depend on factors such as the availability and cost of starting materials and catalysts, as well as the desired scale of the synthesis. The alkylation method is likely to be more cost-effective for large-scale production due to the avoidance of palladium catalysts. The Cadiot-Chodkiewicz coupling, while a powerful reaction, is a less direct approach for this specific target molecule. This comparative guide provides researchers with the necessary information to make an informed decision on the most suitable synthetic route for their specific needs.
Isomeric Purity Analysis of 17-Chloro-7-heptadecyne: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and advanced intermediates is a critical quality attribute that can significantly impact safety and efficacy. 17-Chloro-7-heptadecyne, a long-chain haloalkyne, presents a unique analytical challenge due to the potential for multiple positional and stereoisomers arising during its synthesis. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, supported by detailed experimental protocols and comparative data.
Potential Isomers of this compound
The primary isomeric impurities of concern for this compound include:
-
Positional Isomers: Variation in the position of the chlorine atom (e.g., 16-Chloro-7-heptadecyne, 15-Chloro-7-heptadecyne) or the alkyne group (e.g., 17-Chloro-6-heptadecyne, 17-Chloro-8-heptadecyne).
-
Stereoisomers: Enantiomers may exist if a chiral center is introduced during the synthesis, for example, at the carbon bearing the chlorine atom.
Comparative Analysis of Analytical Techniques
The following sections detail the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the isomeric purity analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For this compound, both achiral and chiral GC methods are valuable.
Experimental Protocol: Chiral Gas Chromatography
-
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral stationary phase column, such as a derivatized cyclodextrin-based column (e.g., Astec CHIRALDEX G-TA).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 220 °C at 2 °C/min, and hold for 10 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Data Analysis: Peak areas are used to determine the percentage of each enantiomer.
Table 1: Comparative GC Data for Isomeric Purity Analysis
| Isomer | Retention Time (min) - Chiral GC | Resolution (Rs) - Chiral GC | Limit of Quantification (%) |
| (R)-17-Chloro-7-heptadecyne | 28.5 | - | 0.05 |
| (S)-17-Chloro-7-heptadecyne | 29.2 | 2.1 | 0.05 |
| 16-Chloro-7-heptadecyne | 27.8 | - | 0.05 |
| 17-Chloro-6-heptadecyne | 28.1 | - | 0.05 |
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the separation of non-volatile or thermally labile compounds and is particularly effective for separating positional isomers.
Experimental Protocol: Reversed-Phase HPLC
-
Objective: To separate and quantify positional isomers of this compound.
-
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (if chromophore is present) or ELSD.
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
-
Data Analysis: Peak areas are used to calculate the percentage of each positional isomer.
Table 2: Comparative HPLC Data for Isomeric Purity Analysis
| Isomer | Retention Time (min) - RP-HPLC | Tailing Factor | Limit of Quantification (%) |
| This compound | 15.2 | 1.1 | 0.05 |
| 16-Chloro-7-heptadecyne | 14.5 | 1.2 | 0.05 |
| 17-Chloro-6-heptadecyne | 16.1 | 1.1 | 0.05 |
| 17-Chloro-8-heptadecyne | 15.8 | 1.1 | 0.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and can be used to differentiate between isomers based on the chemical environment of their nuclei.
Experimental Protocol: 1H and 13C NMR
-
Objective: To identify and quantify isomeric impurities.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
Sample Concentration: 10 mg/mL.
-
Experiments:
-
1H NMR: To observe the proton signals. Positional isomers will exhibit different chemical shifts and splitting patterns for protons near the chlorine atom and the alkyne group.
-
13C NMR: To observe the carbon signals. Each unique carbon atom will give a distinct signal, allowing for the differentiation of positional isomers.
-
2D NMR (COSY, HSQC): To establish connectivity and confirm structural assignments.
-
-
Data Analysis: Integration of specific, well-resolved signals in the 1H NMR spectrum allows for the quantification of isomeric impurities.
Table 3: Comparative NMR Data for Isomer Differentiation
| Isomer | Key 1H NMR Chemical Shift (δ, ppm) | Key 13C NMR Chemical Shift (δ, ppm) |
| This compound | ~3.5 (t, -CH2Cl) | ~45.0 (-CH2Cl), ~80.0 (alkyne carbons) |
| 16-Chloro-7-heptadecyne | ~4.0 (m, -CHCl-) | ~60.0 (-CHCl-), ~80.0 (alkyne carbons) |
| 17-Chloro-6-heptadecyne | ~3.5 (t, -CH2Cl) | ~45.0 (-CH2Cl), ~78.0, ~82.0 (alkyne carbons) |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is invaluable for confirming the identity of isomers and providing information about their structure through fragmentation patterns.
Experimental Protocol: GC-MS
-
Objective: To identify isomers based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: As described in the GC protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/sec.
-
-
Data Analysis: The molecular ion peak (M+) confirms the molecular weight. The fragmentation pattern, particularly the isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio), and the fragmentation of the alkyl chain can help differentiate isomers.
Table 4: Comparative Mass Spectrometry Data for Isomer Identification
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 270/272 | [M-Cl]+, fragments from cleavage alpha to the alkyne |
| 16-Chloro-7-heptadecyne | 270/272 | Different fragmentation pattern due to the secondary chloride |
| 17-Chloro-6-heptadecyne | 270/272 | Altered fragmentation around the alkyne position |
Visualizing the Analytical Workflow and Comparison
Caption: Experimental workflow for isomeric purity analysis.
Caption: Logical relationships for technique selection.
Conclusion
A multi-technique approach is essential for the comprehensive isomeric purity analysis of this compound. Chiral GC is the method of choice for enantiomeric separation, while reversed-phase HPLC is highly effective for resolving positional isomers. NMR spectroscopy provides definitive structural confirmation of the isomers, and mass spectrometry serves as a crucial identification tool. The selection of the most appropriate technique or combination of techniques will depend on the specific isomeric impurities of concern and the desired level of analytical detail.
Biological Activity of 17-Chloro-7-heptadecyne: A Comparative Analysis
Currently, there is no publicly available scientific literature detailing the biological activity screening of 17-Chloro-7-heptadecyne. Extensive searches of chemical and biological databases have not yielded any experimental data on the cytotoxic, antimicrobial, or any other biological effects of this specific compound.
Therefore, a direct comparison guide based on experimental data for this compound cannot be provided at this time. The scientific community has not yet published research on its potential interactions with biological systems.
To provide a relevant, albeit hypothetical, framework for researchers interested in this or structurally similar molecules, this guide will instead focus on the known biological activities of related chemical classes: long-chain alkynes and halogenated hydrocarbons . This information can serve as a preliminary guide for designing future screening protocols for novel compounds like this compound.
Comparison with Structurally Related Compound Classes
For the purpose of this illustrative guide, we will compare the potential activities of this compound to representative compounds from two broader categories: a non-halogenated long-chain alkyne and a chlorinated alkane. This comparison is speculative and intended to highlight the types of biological effects that might be investigated.
| Compound Class | Representative Compound | Known Biological Activities | Potential Mechanism of Action |
| Long-Chain Alkynes | Falcarinol | Cytotoxic, pro-inflammatory, neurotoxic | Covalent binding to proteins and DNA, induction of oxidative stress. |
| Chlorinated Alkanes | 1,2-Dichloroethane | Carcinogenic, hepatotoxic, nephrotoxic | Metabolic activation to reactive intermediates that cause cellular damage. |
| Hypothetical: this compound | - | Unknown | Speculative: Could involve a combination of alkyne reactivity and effects of the terminal chlorine. |
Experimental Protocols for Screening
Should a sample of this compound become available, the following experimental protocols would be suitable for an initial biological activity screening.
Cytotoxicity Screening: MTT Assay
Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Antimicrobial Screening: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Methodology:
-
Microorganism Preparation: Standardized inoculums of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) are prepared.
-
Compound Dilution: The compound is serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate hypothetical signaling pathways that could be affected by a bioactive long-chain chloroalkyne and a general workflow for its initial biological screening.
Caption: Hypothetical mechanism of a bioactive long-chain chloroalkyne.
Caption: General workflow for biological activity screening.
A Comparative Guide to Long-Chain Functionalized Alkynes in Research and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of long-chain functionalized alkynes into molecular design is a critical step in advancing discovery. These versatile building blocks are integral to a wide array of applications, from the synthesis of novel therapeutics to the development of advanced biomaterials and chemical probes. Their utility stems from the unique reactivity of the alkyne functional group, which allows for highly specific and efficient coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."[1][2] This guide provides a comparative overview of common synthetic methodologies for preparing long-chain functionalized alkynes and their subsequent application in bioconjugation, supported by experimental data and detailed protocols.
Synthesis of Long-Chain Functionalized Alkynes: A Comparative Analysis
The synthesis of long-chain alkynes typically involves the formation of a carbon-carbon bond between an alkyl chain and a terminal alkyne. Several methods are available, with the Sonogashira coupling being one of the most prevalent and well-documented.[3][4] Other notable methods include the Corey-Fuchs reaction and the Ohira-Bestmann modification for the synthesis of terminal alkynes from aldehydes.[5]
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This reaction is widely used for the synthesis of functionalized alkynes due to its mild reaction conditions and tolerance of a variety of functional groups.
Table 1: Comparison of Sonogashira Coupling Conditions and Yields for the Synthesis of Functionalized Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 95 | [6] |
| 4-Bromoanisole | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 88 | [7] |
| 1-Iodonaphthalene | 1-Hexyne | [PNP]PdCl / CuBr | Et₂NH | 1,4-Dioxane | 25 | 2 | 92 | [7] |
| 4-Bromobenzonitrile | Ethynylbenzene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 90 | 24 | 93 | [6] |
| 3-Iodopyridine | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 6 | 85 | [8] |
Yields are isolated yields as reported in the cited literature.
Synthesis of Terminal Alkynes
For applications requiring a terminal alkyne, several synthetic routes are available starting from more common functional groups like aldehydes or alkenes.
Table 2: Comparison of Methods for Terminal Alkyne Synthesis
| Starting Material | Reagent(s) | Key Intermediate | Yield (%) | Reference |
| Dodecanal | 1. CBr₄, PPh₃2. n-BuLi | 1,1-Dibromo-1-dodecene | 85 (over 2 steps) | [5] |
| 1-Decene | 1. Ru₃(CO)₁₂ (cat.), HSiEt₃2. PhIO, BF₃·OEt₂ | Vinylsilane | 65 (one-pot) | [9] |
| Undecyl Aldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) | - | 92 | [5] |
Yields are isolated yields as reported in the cited literature.
Bioconjugation Strategies: CuAAC vs. SPAAC
The functionalization of biomolecules with long-chain alkynes is a cornerstone of modern chemical biology and drug development. The two most prominent methods for achieving this are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two "click" reactions depends on the specific application, particularly the biological context.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its rapid kinetics and high yields.[10] It involves the use of a copper(I) catalyst, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate. While highly efficient, the cytotoxicity of copper has limited its application in living cells.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to circumvent the toxicity issues of CuAAC, SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[2] This makes it a bioorthogonal reaction that is well-suited for in vivo applications. However, the reaction kinetics of SPAAC are significantly slower than CuAAC, approximately 100-fold slower.[12]
Table 3: Performance Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Slower (k ≈ 10² - 10³ M⁻¹s⁻¹)[12] |
| Biocompatibility | Limited in vivo due to copper toxicity[11] | Excellent for in vivo and live-cell applications[2] |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DIBO, BCN) |
| Typical Yields | High to quantitative | Generally high, but can be substrate-dependent |
| Side Reactions | Potential for oxidative damage to biomolecules[11] | Can have off-target reactions with thiols |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is adapted from a nickel-catalyzed Sonogashira coupling procedure, which offers a cost-effective alternative to palladium catalysis.[4]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Nickel(II) chloride (10 mol%)
-
1,10-Phenanthroline (15 mol%)
-
Potassium fluoride (1.5 equiv)
-
Zinc powder (1.2 equiv)
-
4-Cyanopyridine N-oxide (1.5 equiv)
-
Degassed N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a glovebox, to a solution of 1,10-phenanthroline (0.075 mmol) in degassed DMAc (2.0 mL) in a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol).
-
Stir the resulting mixture at 25 °C for 30 minutes.
-
To this mixture, successively add the aryl iodide (0.50 mmol), terminal alkyne (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), KF (0.75 mmol), and zinc powder (0.60 mmol).
-
Add an additional 3.0 mL of degassed DMAc to the flask.
-
Seal the flask and stir the reaction mixture at 60 °C for 48 hours.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is a general guideline for labeling a protein containing an azide functional group with a long-chain alkyne probe.
Materials:
-
Azide-modified protein (e.g., 10 µM in PBS)
-
Alkyne-functionalized probe (100 µM in DMSO)
-
Copper(II) sulfate (CuSO₄) (1 mM aqueous solution)
-
Sodium ascorbate (50 mM aqueous solution, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (5 mM in DMSO)
Procedure:
-
To the solution of the azide-modified protein, add the alkyne-functionalized probe.
-
In a separate tube, premix the CuSO₄ solution and the TBTA solution.
-
Add the copper/ligand mixture to the protein-alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
The labeled protein can then be purified by size-exclusion chromatography or dialysis to remove excess reagents.
Visualizing Experimental Workflows
The use of long-chain functionalized alkynes as chemical probes is a powerful strategy for identifying protein targets and elucidating biological pathways.[13][14] The following diagram illustrates a typical workflow for an activity-based protein profiling (ABPP) experiment using an alkyne-functionalized probe.
Caption: Workflow for activity-based protein profiling using an alkyne probe.
This workflow demonstrates the sequential steps from cellular labeling with a long-chain alkyne probe to the final identification of target proteins via mass spectrometry. The modularity of this approach, enabled by the "click" reaction, allows for the sensitive and specific enrichment of protein targets from complex biological samples.
References
- 1. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 17-Chloro-7-heptadecyne: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 17-Chloro-7-heptadecyne, a chlorinated alkyne.
Due to its chemical structure, this compound is classified as a halogenated organic compound. As such, it is considered hazardous waste and requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Improper disposal can lead to regulatory penalties and environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on personal protective equipment (PPE), spill response, and first aid measures. In the absence of a specific SDS, general precautions for handling chlorinated hydrocarbons should be followed.
Key Safety Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Spill Management: In the event of a spill, immediately alert others in the area. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The primary and most accepted method for the disposal of chlorinated hydrocarbons is high-temperature incineration in a licensed hazardous waste facility.[1]
Disposal Workflow:
Detailed Procedural Steps:
-
Waste Identification and Collection:
-
All waste containing this compound, including pure unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), must be collected as hazardous waste.
-
Use a designated, chemically compatible waste container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Waste Segregation:
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2] Do not mix this compound with other incompatible chemicals. Mixing can lead to dangerous reactions and complicate the disposal process.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area within your facility. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Contact Environmental Health & Safety (EHS):
-
Notify your institution's Environmental Health & Safety (EHS) office or equivalent department responsible for hazardous waste management. They will provide specific guidance on their procedures and requirements.
-
-
Schedule for Pickup and Disposal:
-
Arrange for a hazardous waste pickup through your EHS office. A licensed and certified hazardous waste transporter will collect the waste for final disposal.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately as directed by your EHS department.
-
Regulatory Considerations
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated, and their land disposal is generally prohibited.[3][4]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Disposal Method | High-Temperature Incineration | [1] |
| EPA Waste Category (Anticipated) | Halogenated Organic Compound | [3][4] |
| Land Disposal Restriction | Yes | [3][4] |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the chemical's Safety Data Sheet. Adherence to all applicable local, state, and federal regulations is mandatory.
References
- 1. iwaponline.com [iwaponline.com]
- 2. bucknell.edu [bucknell.edu]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Essential Safety and Operational Guide for 17-Chloro-7-heptadecyne
This guide provides crucial safety and logistical information for the handling and disposal of 17-Chloro-7-heptadecyne (CAS No. 56554-75-7)[1][2], a halogenated organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for halogenated organic compounds and safety data for similar chemicals.[3][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4] | Protects against splashes of the chemical which could cause serious eye damage.[6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) should be worn.[4] Gloves must be inspected for any signs of degradation or puncture before use and should be changed frequently.[4][7] | Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin. |
| Body Protection | A flame-retardant lab coat is required.[4] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[3] | Protects against accidental spills and splashes, minimizing skin contact. Flame-retardant material is recommended as a precaution. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5] | Minimizes the inhalation of any vapors or aerosols, which could be harmful. |
| Foot Protection | Fully enclosed, chemical-resistant shoes must be worn in the laboratory.[3][6] | Protects feet from spills and falling objects. |
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended emergency procedures.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled). Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |
Spill Management
In the case of a spill, the primary goal is to contain and clean it up safely.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably by working within a fume hood or increasing air exchange.[8][10]
-
Contain the Spill : Use inert absorbent materials, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-up : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste.[10] Clean the spill area with a suitable solvent, followed by soap and water.
-
Personal Protection : All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Handling and Storage
-
Handling : All work with this compound should be performed in a well-ventilated chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or mists.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[10][11][12]
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be clearly marked as "Halogenated Organic Waste".[10][11]
-
Segregation : Do not mix halogenated organic waste with non-halogenated organic waste.[11][12][13] Improper segregation can lead to dangerous reactions and complicates the disposal process.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8][10]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 7-Heptadecyne, 17-chloro- | 56554-75-7 [chemicalbook.com]
- 2. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [chemicalbook.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. 15-Chloro-7-pentadecyne SDS, 71317-70-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
